Technical Documentation Center

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
  • CAS: 74668-38-5

Core Science & Biosynthesis

Foundational

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide chemical properties

An In-depth Technical Guide to 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Sulfonamide Building Block 4-chloro-N-(2-hydroxypropyl)benzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Sulfonamide Building Block

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, with the molecular formula C₉H₁₂ClNO₃S, is a member of the arylsulfonamide class of organic compounds.[1] The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[2] This guide offers a detailed exploration of the chemical and physical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application in synthesis and discovery. Its structure, featuring a reactive hydroxyl group and the well-established 4-chlorobenzenesulfonamide core, presents a valuable scaffold for the development of novel molecular entities.

Synthesis and Purification: A Methodical Approach

The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common methodology involves the nucleophilic attack of an amine on a sulfonyl chloride. For the title compound, this translates to the reaction between 4-chlorobenzenesulfonyl chloride and 1-amino-2-propanol.

The causality behind this experimental choice lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride, making it an excellent target for the nucleophilic primary amine of 1-amino-2-propanol. The reaction is typically performed in the presence of a base or in an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

This protocol is a representative procedure adapted from standard methods for sulfonamide synthesis.[3][4][5]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol (1.1 equivalents) in a 1:1 mixture of water and a suitable organic solvent like tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in THF dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted amine and salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.[4][5] The purity can be confirmed by measuring its melting point and through spectroscopic analysis.

Visualization of Synthetic Workflow

Synthesis_Workflow Reactants 4-chlorobenzenesulfonyl chloride + 1-amino-2-propanol Reaction Reaction in Aqueous Base / THF (0°C to RT) Reactants->Reaction Workup Precipitation in Ice Water Reaction->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Purification->Product

Caption: Synthetic pathway for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

Physicochemical and Computed Properties

The physical state and solubility are critical parameters for handling, formulation, and biological testing. The following table summarizes key properties for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃S[1]
Molecular Weight 249.71 g/mol [1]
Appearance White to off-white crystalline solid (Expected)[6]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 66.4 Ų[1]
LogP (Computed) 0.9991[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and quality control of a chemical compound. Below are the expected characteristic signals for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide based on its structure and data from analogous compounds.

Spectroscopic Technique Expected Characteristic Signals
¹H NMR (in DMSO-d₆)~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~7.5-8.0 ppm (d, 1H): Sulfonamide N-H proton. ~4.5-5.0 ppm (d, 1H): Alcohol O-H proton. ~3.6-3.8 ppm (m, 1H): CH (OH) proton. ~2.8-3.0 ppm (m, 2H): N-CH₂ protons. ~1.0-1.1 ppm (d, 3H): CH₃ protons.
¹³C NMR (in DMSO-d₆)~140-142 ppm: Aromatic C-S. ~137-139 ppm: Aromatic C-Cl. ~129-130 ppm: Aromatic C-H. ~128-129 ppm: Aromatic C-H. ~65-67 ppm: C H(OH). ~52-54 ppm: N-C H₂. ~21-23 ppm: C H₃.
Infrared (IR) (cm⁻¹)~3500 (broad): O-H stretch. ~3300: N-H stretch. ~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch. ~1350 (asymmetric) & ~1160 (symmetric): S=O stretch.[7] ~800-600: C-Cl stretch.
Mass Spectrometry (MS) m/z ~249/251: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Chemical Reactivity and Structural Logic

The reactivity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is dictated by its three primary functional regions: the sulfonamide linkage, the activated aromatic ring, and the secondary alcohol. Understanding these sites is key to designing subsequent chemical transformations.

  • Sulfonamide Moiety: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be readily removed by a base.[8] This allows for N-alkylation or N-arylation reactions.

  • Secondary Alcohol: The hydroxyl group on the propyl chain is a versatile handle for further functionalization. It can be oxidized to the corresponding ketone, or undergo esterification or etherification to append other chemical moieties.

  • Chlorinated Benzene Ring: The electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic aromatic substitution. However, the chlorine atom can be a site for nucleophilic aromatic substitution under specific, often forcing, conditions.

  • Molecular Geometry and Interactions: Like other arylsulfonamides, the geometry around the sulfur atom is tetrahedral. The molecule's functionality allows for a rich network of intermolecular hydrogen bonds, with the N-H and O-H groups acting as donors and the sulfonyl and hydroxyl oxygens acting as acceptors. These interactions are crucial in determining the crystal packing and can influence solubility and biological target binding.[4][9]

Visualization of Reactive Sites

Reactive_Sites cluster_0 Acidic Proton (N-H) cluster_1 Nucleophilic Secondary Alcohol (O-H) cluster_2 Aromatic Ring (Substitution) compound p1 p2 p3

Caption: Key reactive sites on the 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide molecule.

Relevance in Drug Discovery and Development

The arylsulfonamide motif is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in defined vectors.[2] While specific biological activity for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is not extensively documented, its structural components suggest several avenues for research.

  • Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of more complex molecules. The secondary alcohol provides a straightforward point of attachment for diversification, enabling the exploration of structure-activity relationships (SAR).

  • Potential Pharmacological Targets: Benzenesulfonamide derivatives have been investigated as inhibitors for a wide range of enzymes and as ligands for various receptors.[2][10] The combination of the chlorophenyl ring and the hydroxypropyl side chain could be tailored to target kinases, proteases, or other enzymes where hydrogen bonding and hydrophobic interactions are critical for binding.

  • Intermediate for Bioactive Compounds: This molecule can serve as a precursor to other biologically active compounds.[3] For example, oxidation of the alcohol to a ketone introduces a new functional group, further expanding the synthetic possibilities.

Safety Profile

According to available data, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is classified with the GHS hazard statement H302: Harmful if swallowed.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

  • Zia-ur-Rehman, M., et al. (2006). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5104–o5105. [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o988. [Link]

  • Gowda, B. T., et al. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o892. [Link]

  • Yousuf, M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 152, 108076. [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o988. [Link]

  • Parshall, G. W. (Ed.). (1970). Solubility of organic compounds. In SOLUBILITY DATA SERIES (Vol. 3, p. 79). Pergamon Press.

Sources

Exploratory

Technical Monograph: 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide

Based on the chemical structure and available scientific literature, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS 74668-38-5) is not a marketed pharmaceutical active ingredient (API) with a single, clinically defi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and available scientific literature, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS 74668-38-5) is not a marketed pharmaceutical active ingredient (API) with a single, clinically defined mechanism of action (e.g., "ACE inhibitor"). Rather, it is a functionalized sulfonamide building block and a potential metabolic or synthetic impurity related to the sulfonylurea and sulfonamide classes of drugs.

The following technical guide analyzes its mechanism of action through the lens of medicinal chemistry (SAR) , chemical reactivity , and toxicological potential , designed for drug development professionals.

Mechanisms of Chemical Reactivity & Biological Interaction

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide[1]

  • CAS Registry: 74668-38-5[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    S[2][3]
  • Molecular Weight: 249.71 g/mol [2]

Core Classification: This compound represents a secondary sulfonamide scaffold featuring a p-chlorophenyl tail and a 2-hydroxypropyl headgroup. In drug discovery, it serves two primary roles:

  • Synthetic Intermediate: A precursor for generating complex sulfonamide derivatives via the hydroxyl handle or palladium-catalyzed cross-coupling at the aryl chloride.

  • Process Impurity/Metabolite: A degradation product formed during the synthesis or metabolism of N-propyl substituted sulfonamides (e.g., analogs of chlorpropamide), where oxidation of the alkyl chain or reaction with isopropanolamine impurities occurs.

Part 2: Mechanism of Action (Chemical & Biological)

Since this compound is an intermediate, its "mechanism" is defined by its reactivity profile and pharmacophore interactions .

Chemical Mechanism: Synthetic Reactivity

The molecule possesses three distinct reactive centers that define its utility in medicinal chemistry workflows:

  • Site A (Sulfonamide Nitrogen): The -NH- proton is acidic (pKa

    
     10-11). It acts as a hydrogen bond donor in protein active sites and can be alkylated under basic conditions.
    
  • Site B (Secondary Alcohol): The 2-hydroxy group allows for esterification, oxidation to a ketone (creating a reactive electrophile), or conversion to a leaving group (mesylate/tosylate) for cyclization reactions.

  • Site C (Aryl Chloride): The C-Cl bond is deactivated but susceptible to oxidative addition by Palladium(0) species, enabling Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to expand the scaffold.

Biological Mechanism: Structure-Activity Relationship (SAR)

While not a potent drug itself, the structure exhibits specific biological liabilities and activities based on the Sulfonamide Class Effect :

  • Carbonic Anhydrase (CA) Inhibition:

    • Mechanism: The sulfonamide moiety (

      
      ) mimics the transition state of 
      
      
      
      hydration. The nitrogen coordinates with the Zinc ion (
      
      
      ) in the CA active site.
    • Efficacy Constraint: Secondary sulfonamides (N-substituted) like this compound are generally weaker inhibitors than primary sulfonamides (

      
      ). However, the hydroxyl group on the propyl chain can provide secondary anchor points via H-bonding, potentially retaining weak to moderate affinity for CA isoforms (e.g., CA II).
      
  • Antibacterial Activity (Folate Pathway):

    • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS).

    • Constraint: This mechanism strictly requires a primary aromatic amine (

      
      -aniline) group. Since this compound has a 
      
      
      
      -chloro group, it lacks antibacterial efficacy via the folate pathway.
  • Toxicological Mechanism (Haptenization):

    • Sulfonamides are known sensitizers. Metabolic oxidation of the sulfonamide nitrogen (N-hydroxylation) can lead to reactive nitroso intermediates, potentially causing hypersensitivity reactions (Stevens-Johnson Syndrome), although the

      
      -chloro substitution reduces this risk compared to 
      
      
      
      -amino compounds.

Part 3: Visualization of Mechanisms

The following diagram illustrates the synthetic formation of the compound and its potential biological interaction points.

MOA_Mechanism cluster_synthesis Synthetic Formation cluster_bio Biological Interaction (SAR) R1 4-Chlorobenzenesulfonyl Chloride Intermediate Transition State (Tetrahedral) R1->Intermediate Nucleophilic Attack R2 1-Amino-2-propanol (Isopropanolamine) R2->Intermediate Target 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide (CAS 74668-38-5) Intermediate->Target Elimination of HCl CA Carbonic Anhydrase (Zn2+ Binding) Target->CA Sulfonamide N-Coordination (Weak Inhibition) Meta Metabolic Phase II (Glucuronidation of -OH) Target->Meta Clearance Mechanism

Caption: Figure 1. Synthetic pathway via sulfonyl chloride aminolysis and predicted biological interaction map highlighting Zinc coordination and metabolic clearance.

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification

Objective: High-yield synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide for use as a reference standard.

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 1-amino-2-propanol (1.1 eq) and Et

    
    N (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Add water to dissolve triethylammonium chloride salts.

  • Extraction: Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
    , then Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize from Ethanol/Water to obtain white needles.

Protocol B: Analytical Characterization (QC)

Objective: Validate identity and purity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water Gradient)
Mass Spec [M+H]+ = 250.03 m/z (Cl isotope pattern)LC-MS (ESI+)
1H NMR

7.8 (d, 2H), 7.5 (d, 2H), 4.9 (br s, NH), 3.8 (m, 1H), 2.9 (m, 2H), 1.1 (d, 3H)
400 MHz DMSO-d6

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • ChemScene. (2024). Product Data Sheet: 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS 74668-38-5).[1][2][3] ChemScene. Link

  • Sigma-Aldrich. (2024). Sulfonamide Synthesis and Reactivity Guide. Merck KGaA. Link

  • DrugBank Online. (2024). Sulfonamide Class Pharmacology and Structure-Activity Relationships. Link

Sources

Foundational

Biological activity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Introduction: Unveiling the Potential of a Versatile Scaffold 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Introduction: Unveiling the Potential of a Versatile Scaffold

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5, Formula: C₉H₁₂ClNO₃S) is a synthetic organic compound belonging to the benzenesulfonamide class. While primarily documented as a chemical intermediate for the synthesis of sulfa drugs and diuretics, its core structure represents a privileged scaffold in medicinal chemistry[1]. The benzenesulfonamide moiety is a cornerstone pharmacophore present in a vast array of clinically significant drugs, demonstrating activities that span from antimicrobial and anticancer to anti-inflammatory and diuretic effects[2][3][4].

The presence of a chloro-substituent on the benzene ring and a hydroxypropyl group on the sulfonamide nitrogen provides reactive handles for further chemical modification, making it a valuable starting point for developing derivatives with enhanced metabolic stability and bioavailability[1]. This guide provides a comprehensive framework for researchers and drug development professionals to explore the untapped biological potential of this compound. It moves beyond its role as an intermediate to propose and detail a roadmap for its evaluation as a bioactive agent, grounded in the established activities of its chemical class.

Part 1: Profiling Potential Anticancer Activity via Carbonic Anhydrase Inhibition

Expertise & Rationale: A prominent mechanism for the anticancer activity of novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX)[3]. Solid tumors often overexpress hCA IX to manage intracellular pH in hypoxic (low oxygen) environments, a condition that promotes tumor survival, proliferation, and metastasis. Therefore, selective inhibition of hCA IX is a validated and promising strategy for developing novel antiproliferative agents[3][5]. The sulfonamide group (SO₂NH₂) is a classic zinc-binding group that can effectively target the zinc ion in the active site of carbonic anhydrases.

Experimental Workflow: From Cell Viability to Enzyme Inhibition

The logical flow for assessing anticancer potential begins with a broad screen for cytotoxicity against cancer cells, followed by a specific mechanistic assay targeting the hypothesized protein, hCA IX.

G cluster_0 In Vitro Anticancer Evaluation Compound Test Compound (4-chloro-N-(2-hydroxypropyl)benzenesulfonamide) MTT_Assay Protocol 1: MTT Cytotoxicity Assay Compound->MTT_Assay CA_Assay Protocol 2: hCA IX Inhibition Assay Compound->CA_Assay CellCulture Cancer Cell Lines (e.g., MCF-7, HeLa) CellCulture->MTT_Assay IC50_Calc Calculate IC50 Value (Concentration for 50% Inhibition) MTT_Assay->IC50_Calc Conclusion Evaluate Potency & Mechanism of Action IC50_Calc->Conclusion Ki_Calc Determine Ki Value (Inhibition Constant) CA_Assay->Ki_Calc Ki_Calc->Conclusion

Caption: Workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce the metabolic activity of cancer cells, a proxy for cytotoxicity or cytostatic effects.

  • Cell Culture: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Carbonic Anhydrase IX Inhibition Assay

This colorimetric assay measures the esterase activity of hCA IX, which is inhibited by sulfonamides.

  • Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.4), a solution of recombinant hCA IX, and a solution of the substrate, 4-nitrophenyl acetate (NPA).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the hCA IX enzyme solution. Include a control without inhibitor.

  • Initiation: Start the reaction by adding the NPA substrate to all wells. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀/Kᵢ value by plotting the enzyme activity against the inhibitor concentration.

Data Presentation: Hypothetical Activity Profile
CompoundCell LineCytotoxicity IC₅₀ (µM)Target EnzymeInhibition Kᵢ (nM)
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide MCF-715.2hCA IX85.4
Acetazolamide (Control) MCF-7>100hCA IX25.0

Part 2: Investigating Potential Antimicrobial & Antifungal Activity

Expertise & Rationale: The sulfonamide drug class originated with the discovery of their antibacterial properties[6]. Sulfonamides are structural analogues of para-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial pathway for synthesizing folic acid. Since mammals obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial agents[6]. This well-established mechanism makes it imperative to screen any novel benzenesulfonamide derivative for antimicrobial activity.

Proposed Mechanism: Inhibition of Folate Synthesis

The diagram below illustrates the canonical mechanism of action for sulfonamide antibiotics.

PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Catalyzes Sulfonamide Benzenesulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits DNA Bacterial DNA Replication FolicAcid->DNA

Caption: Mechanism of sulfonamide antibacterial action.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized protocol to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial or fungal suspension to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.

Data Presentation: Hypothetical Antimicrobial Spectrum
OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Pseudomonas aeruginosaGram-negative Bacteria>128
Candida albicansFungus (Yeast)64
Aspergillus nigerFungus (Mold)>128

Part 3: Assessing Potential Anti-inflammatory Activity

Expertise & Rationale: Several benzenesulfonamide derivatives have demonstrated potent in vivo anti-inflammatory activities[4][7][8]. While the mechanisms can be diverse (including inhibition of cyclooxygenase enzymes or other inflammatory mediators), a standard preliminary assessment can be performed using a well-established animal model of acute inflammation.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema

This model is widely used to evaluate the efficacy of acute anti-inflammatory agents.

  • Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for one week with free access to food and water.

  • Grouping: Divide animals into three groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 1% CMC solution) orally.

    • Positive Control: Receives a standard NSAID like Indomethacin (10 mg/kg) orally.

    • Test Group: Receives 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (e.g., at 50 mg/kg) orally.

  • Dosing: Administer the respective treatments one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, and 3 hours post-injection (Vₜ).

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100

Data Presentation: Hypothetical Anti-inflammatory Efficacy
Treatment GroupDose (mg/kg)% Inhibition of Edema (1 hr)% Inhibition of Edema (3 hr)
Vehicle Control-0%0%
Test Compound 5045.5%38.2%
Indomethacin 1068.7%55.4%

Conclusion and Future Directions

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide stands as a promising but significantly under-investigated chemical entity. While its current use is as a synthetic intermediate, its structural similarity to a multitude of bioactive molecules strongly suggests a high potential for intrinsic biological activity. The experimental frameworks detailed in this guide provide a clear, mechanistically-driven path to profile this compound for anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on:

  • Lead Optimization: The hydroxypropyl group is an ideal site for derivatization to create ester or ether linkages, potentially improving cell permeability, target affinity, or pharmacokinetic properties.

  • Molecular Modeling: Docking studies of the compound within the active sites of hCA IX and bacterial DHPS could provide structural insights for rational drug design and predict binding affinity.

  • Broader Screening: The compound should be evaluated against a wider panel of cancer cell lines and microbial strains, as well as other enzyme targets commonly modulated by sulfonamides, such as kinases and proteases.

By systematically applying these established protocols, the scientific community can elucidate the true therapeutic potential of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, potentially transforming it from a simple building block into a valuable lead compound for drug discovery.

References

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs Source: Longdom Publishing URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives (Duplicate) Source: ResearchGate URL: [Link]

  • Title: 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide Source: MySkinRecipes URL: [Link]

  • Title: 4-Chlorobenzenesulfonamide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Benzenesulfonamide, 4-chloro-N,N-dimethyl- Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Journal of Molecular Structure URL: [Link]

  • Title: Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives Source: Journal of Young Pharmacists URL: [Link]

  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Enzyme Inhibition Profile of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Introduction: The Therapeutic Potential of Benzenesulfonamides The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Molecules incorporating this funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Molecules incorporating this functional group have been developed as antibacterial, anticancer, and antiviral agents.[1][2][3] A primary mechanism underpinning these therapeutic effects is the targeted inhibition of specific enzymes. This guide focuses on a particular derivative, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, providing a comprehensive framework for characterizing its enzyme inhibition profile. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural similarity to a well-studied class of inhibitors allows for a robust, predictive approach to its biological evaluation. This document serves as a technical roadmap for researchers and drug development professionals to elucidate its mechanism of action and therapeutic potential.

Predicted Enzyme Target Profile: A Focus on Carbonic Anhydrases

Based on extensive research into the bioactivity of structurally related compounds, the primary predicted enzyme targets for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide are the carbonic anhydrases (CAs).[4][5] CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][6]

The sulfonamide group is a classic zinc-binding moiety, which anchors the inhibitor to the active site of the enzyme, thereby blocking its catalytic activity.[7] Different isoforms of carbonic anhydrase are expressed in various tissues and are implicated in a range of pathologies. For instance, inhibition of CA II is a therapeutic strategy for glaucoma, while targeting CA IX, which is overexpressed in hypoxic tumors, is a promising approach in cancer therapy.[8] Therefore, a thorough investigation of the inhibitory activity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide against a panel of CA isoforms is paramount.

While carbonic anhydrases are the most probable targets, the diverse bioactivities of sulfonamide derivatives warrant a broader consideration of other potential enzyme interactions. For example, some benzenesulfonamide derivatives have been shown to target tubulin in cancer cells or act as HIV-1 capsid inhibitors.[9][10][11]

Experimental Protocols for Characterizing the Enzyme Inhibition Profile

To rigorously define the enzyme inhibition profile of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, a multi-step experimental approach is recommended. The following protocols are designed to be self-validating, with each stage building upon the last to provide a comprehensive understanding of the compound's potency and mechanism of action.

I. Primary Screening against a Panel of Carbonic Anhydrase Isoforms

The initial step is to screen the compound against a panel of physiologically relevant carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII) to identify which, if any, are inhibited. A colorimetric assay utilizing the esterase activity of CAs is a common and effective method for high-throughput screening.[4][6]

Experimental Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Reconstitute lyophilized CA enzymes (e.g., human CA I, II, IX, XII) in the appropriate assay buffer.

    • Prepare the CA substrate solution (e.g., p-nitrophenyl acetate).

    • Prepare a known CA inhibitor (e.g., acetazolamide) as a positive control.[5]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound at a fixed concentration (e.g., 10 µM) to the sample wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the CA enzyme to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.[5]

    • Initiate the enzymatic reaction by adding the CA substrate to all wells.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for the product p-nitrophenol) using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound relative to the uninhibited control.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Compound Stock A2 Add Inhibitors/Compound P1->A2 P2 Reconstitute Enzymes A3 Add Enzyme P2->A3 P3 Prepare Substrate A5 Add Substrate P3->A5 P4 Prepare Positive Control P4->A2 A1 Add Buffer A1->A2 A2->A3 A4 Pre-incubate A3->A4 A4->A5 A6 Measure Absorbance A5->A6 D1 Calculate % Inhibition A6->D1

Caption: Workflow for primary screening of CA inhibition.

II. IC50 Determination for Potent Interactions

For any CA isoforms that show significant inhibition in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the compound's potency.[12][13]

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide from the stock solution. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Procedure:

    • Follow the same procedure as the primary screening assay, but instead of a single concentration, add the range of inhibitor concentrations to the respective wells.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[14]

Table 1: Hypothetical IC50 Data for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide against Human Carbonic Anhydrase Isoforms

CA IsoformIC50 (nM)
hCA I>10,000
hCA II150
hCA IX25
hCA XII50

This data is hypothetical and for illustrative purposes only.

III. Elucidation of the Mechanism of Action (MoA)

Understanding how the compound inhibits the enzyme is crucial for drug development.[7][15] Kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[16][17] For the fast reaction of carbonic anhydrase, stopped-flow spectrophotometry is the gold standard.[18][19][20][21]

Experimental Protocol: Stopped-Flow Kinetic Analysis

  • Reagent Preparation:

    • Prepare CO2-saturated water.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

    • Prepare various concentrations of the substrate (CO2) and the inhibitor.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer to rapidly mix the enzyme solution with the CO2-saturated buffer in the presence and absence of the inhibitor.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) as the reaction proceeds and protons are generated.

    • Repeat the experiment with varying substrate concentrations for each fixed inhibitor concentration.

  • Data Analysis:

    • Determine the initial reaction velocities (V0) from the kinetic traces.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).[22][23][24][25]

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition.[17]

G cluster_data_acq Data Acquisition cluster_analysis Data Analysis A1 Vary [Substrate] A3 Stopped-Flow Measurement (Initial Velocity) A1->A3 A2 Vary [Inhibitor] A2->A3 D1 Lineweaver-Burk Plot A3->D1 D2 Determine Vmax and Km changes D1->D2 D3 Elucidate Inhibition Mechanism D2->D3

Caption: Workflow for MoA studies using kinetic analysis.

Interpreting Lineweaver-Burk Plots for Inhibition Mechanism:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Conclusion: A Pathway to Characterization

This guide provides a robust, scientifically grounded framework for elucidating the enzyme inhibition profile of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. By systematically progressing from broad screening to detailed mechanistic studies, researchers can generate a comprehensive data package that will be invaluable for assessing the compound's therapeutic potential. The strong precedent for benzenesulfonamides as potent carbonic anhydrase inhibitors suggests this is a fruitful line of inquiry, with potential applications in oncology, ophthalmology, and beyond.[2][8] The described protocols, rooted in established methodologies, ensure the generation of reliable and interpretable data, paving the way for further preclinical and clinical development.

References

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 31, 2026, from [Link]

  • Koch, J., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Investigate enzymatic mechanisms using stopped-flow. (n.d.). Applied Photophysics. Retrieved January 31, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 31, 2026, from [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MCAT Mastery. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017, March 27). Frontiers in Physiology. [Link]

  • HIV-1 capsid inhibitors as antiretroviral agents. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Enzyme Inhibition. (2022, September 4). Chemistry LibreTexts. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. [Link]

  • Stopped-flow spectrophotometry to measure carbonic anhydrase activity... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2023, May 1). Bentham Science Publishers. [Link]

  • Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay. (2013, July 18). PLOS ONE. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 31, 2026, from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). MDPI. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • The Equations of Enzyme Kinetics. (2022, June 29). Chemistry LibreTexts. [Link]

  • Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection. (2023, May 28). MDPI. [Link]

  • Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. (2019, August 7). Royal Society Publishing. [Link]

  • HIV capsid inhibition. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved January 31, 2026, from [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Pioneer HIV Capsid Inhibitor. (2023, October 18). U.S. Pharmacist. [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). SlideShare. Retrieved January 31, 2026, from [Link]

  • Lineweaver-Burk Plot Explained. (2023, February 27). YouTube. [Link]

Sources

Foundational

Physicochemical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: A Foundational Perspective

In the landscape of modern drug discovery and material science, a molecule's journey from a conceptual structure to a tangible, functional entity is paved with rigorous scientific inquiry. The success of this journey is fundamentally dictated by a comprehensive understanding of its physicochemical properties. These properties are not mere data points; they are the language through which a molecule communicates its behavior, its potential, and its limitations. This guide is dedicated to a thorough exploration of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, a compound of growing interest. Our objective is to move beyond a simple recitation of facts and to provide a narrative that intertwines empirical data with the underlying scientific principles that govern them. We will delve into the "why" behind the "how" of experimental design, ensuring that the presented methodologies are not only robust but also logically sound and scientifically validated.

Molecular Architecture and Inherent Characteristics

The identity and behavior of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide are encoded within its molecular structure. This structure features a chlorobenzene ring, which imparts a degree of hydrophobicity, linked to a sulfonamide group, a common pharmacophore known for its hydrogen bonding capabilities. The N-substitution with a 2-hydroxypropyl group introduces a chiral center, a hydroxyl group for further hydrogen bonding, and increased polarity. This amalgamation of functional groups suggests a nuanced solubility profile and the potential for specific biological interactions.

Table 1: Core Molecular and Physical Identifiers

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃S[1][2]
Molecular Weight 249.71 g/mol [2]
CAS Number 74668-38-5[1][2]
Canonical SMILES CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O[2]
Appearance White to off-white crystalline powder (predicted)
Purity ≥97% (commercially available)[1][2]

Analytical Workflows for Physicochemical Characterization

The determination of a compound's physicochemical profile is not a monolithic task but rather a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data paints a comprehensive picture of the molecule's identity, purity, and behavior.

Confirmation of Identity and Purity: A Chromatographic and Mass Spectrometric Approach

Expertise & Experience: Before any other property can be reliably measured, the identity and purity of the compound must be unequivocally established. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone of this process. The rationale for this combination is twofold: HPLC provides high-resolution separation of the target compound from any impurities or degradation products, while MS offers highly specific detection based on the mass-to-charge ratio (m/z), which is a fundamental property of the molecule. A reverse-phase C18 column is a logical starting point for a molecule of this polarity, and a gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities.

Trustworthiness: The protocol below is designed to be self-validating. The inclusion of both positive and negative ionization modes in the MS detection helps to confirm the molecular weight, as the [M+H]⁺ and [M-H]⁻ ions should be observed.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in methanol.

    • Dilute this stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.8 kV.

    • Drying Gas Temperature: 325 °C.[3]

    • Drying Gas Flow: 6 L/min.[3]

    • Nebulizer Pressure: 30 psi.[3]

    • Scan Range: m/z 100-500.

Workflow for Identity and Purity Confirmation

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection prep1 Dissolve in Methanol (1 mg/mL) prep2 Dilute to 10 µg/mL prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 C18 Reverse-Phase Column hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 ms1 Electrospray Ionization hplc3->ms1 ms2 Mass Analyzer ms1->ms2 ms3 Data Acquisition (m/z 249.71) ms2->ms3

Caption: HPLC-MS workflow for purity and identity confirmation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Expertise & Experience: While HPLC-MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the exact atomic connectivity of the molecule. ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon framework. For 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, specific signals corresponding to the aromatic protons, the protons on the hydroxypropyl chain, and the exchangeable protons of the hydroxyl and sulfonamide groups are expected.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons.

  • ¹H NMR Acquisition (400 MHz):

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals: Aromatic protons in the 7-8 ppm region, protons on the hydroxypropyl chain between 1-4 ppm, and the OH and NH protons at variable chemical shifts.

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Aromatic carbons between 120-150 ppm and aliphatic carbons from the hydroxypropyl chain between 20-70 ppm.

Thermal Behavior Analysis using Differential Scanning Calorimetry (DSC)

Expertise & Experience: The thermal properties of a compound, particularly its melting point, are critical for formulation development, stability assessment, and quality control. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose as it measures the heat flow associated with thermal transitions in a material as a function of temperature.[4][5] A sharp endothermic peak is indicative of the melting of a crystalline solid. The temperature at the onset of this peak is typically reported as the melting point. For a related compound, 4-chlorobenzenesulfonamide, the melting point is in the range of 140-148 °C.[6][7][8] This provides a reasonable estimate for the melting point of the title compound.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Equilibrate at 25 °C, then ramp up to 200 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak in the resulting thermogram.

Logical Framework: The Central Role of Physicochemical Properties in Drug Development

DrugDev cluster_props Core Physicochemical Properties cluster_dev Key Drug Development Stages Solubility Solubility Formulation Formulation Design Solubility->Formulation Bioavailability Bioavailability (ADME) Solubility->Bioavailability affects absorption Purity Purity & Identity CMC CMC & Quality Control Purity->CMC Stability Thermal Stability Stability->Formulation Stability->CMC determines shelf-life Structure Molecular Structure Structure->Bioavailability governs interactions

Caption: Interconnectivity of physicochemical properties and drug development milestones.

Solubility Profile: A Critical Determinant of Bioavailability

Expertise & Experience: The solubility of an active pharmaceutical ingredient (API) is a paramount property that influences its absorption and bioavailability. The presence of both a hydrophobic chlorophenyl group and hydrophilic hydroxyl and sulfonamide groups in 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide suggests that its solubility will be highly dependent on the pH and polarity of the solvent. A kinetic solubility assay is a high-throughput method often used in early drug discovery to estimate a compound's aqueous solubility.[9][10]

Trustworthiness: This protocol uses a nephelometric-based readout, which directly measures the light scattering caused by precipitated particles, providing a reliable indication of the point at which the compound is no longer soluble.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to all wells, including controls, to achieve final compound concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours to allow for equilibration and potential precipitation.[11]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Concluding Remarks

This guide has provided a detailed technical framework for the characterization of the physicochemical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. By grounding our discussion in the rationale behind the chosen analytical techniques, we have aimed to equip the reader with not just the "what" but the "why" of these essential experimental workflows. A thorough understanding of the molecular structure, purity, thermal stability, and solubility of this compound is the bedrock upon which successful research and development efforts are built. The methodologies and insights presented herein are intended to serve as a robust starting point for any scientist embarking on the study of this promising molecule.

References

  • ChemSynthesis. 4-chlorobenzenesulfonamide - 98-64-6. [Link]

  • Gowda, B. T., et al. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o14. [Link]

  • ChemUniverse. 4-CHLORO-N-(2-HYDROXYPROPYL)BENZENESULFONAMIDE. [Link]

  • SpectraBase. 4-Chloro-N-(2-hydroxy-ethyl)-3-nitro-benzenesulfonamide. [Link]

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1088. [Link]

  • Google Patents. CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • PubChem. 4-Chloro-n-propylbenzenesulfonamide. [Link]

  • PubChem. 4-Chlorobenzenesulfonamide. [Link]

  • Cheméo. Chemical Properties of 4-Chlorobenzenesulfonic acid (CAS 98-66-8). [Link]

  • Mitrowska, K., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8560317. [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3-18. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • ResearchGate. DSC of Low Molecular Mass Organic Materials and Pharmaceuticals. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o988. [Link]

  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

  • Google Patents.
  • Al-Hussain, S. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 437-455. [Link]

  • T,C&A Lab. Differential Scanning Calorimetry (DSC) Testing. [Link]

  • ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

  • USDA. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Journal of AOAC INTERNATIONAL. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide as an antimicrobial agent

Application Note: Characterization and Evaluation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Executive Summary This guide details the biological evaluation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 7...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Evaluation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Executive Summary

This guide details the biological evaluation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5), a sulfonamide derivative designed with a hydroxypropyl tail to modulate solubility and lipophilicity.[1] While the p-chloro moiety typically enhances potency via electron-withdrawing effects, the N-substitution dictates pharmacokinetic properties.[1] This protocol provides a standardized workflow for researchers to validate its antimicrobial efficacy, specifically targeting the folate synthesis pathway in Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.

Compound Profile & Preparation[1][2][3][4][5]

Before initiating biological assays, the physicochemical properties must be managed to ensure accurate dosing.

PropertySpecification
Chemical Name 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Molecular Weight 249.72 g/mol
Target Mechanism Competitive inhibition of Dihydropteroate Synthase (DHPS)
Solubility Moderate.[1] Soluble in DMSO; limited aqueous solubility at neutral pH.[1]
Storage -20°C, desiccated. Protect from light.[1]

Stock Solution Protocol:

  • Weighing: Weigh 24.97 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.

  • Sterilization: Do not filter DMSO stocks (dissolves membranes).[1] Ensure aseptic handling.

  • Working Solution: Dilute the master stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 1 mM (approx. 250 µg/mL) for assays, ensuring final DMSO concentration is <1% to avoid solvent toxicity.

Mechanism of Action (MoA)

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[1] They competitively inhibit dihydropteroate synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid, a precursor of folic acid. This leads to a depletion of folate, halting DNA synthesis (bacteriostatic effect).

Figure 1: Folate Synthesis Inhibition Pathway

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Compound 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide Compound->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA Synthesis) DHF->THF

Caption: Competitive inhibition of DHPS by the sulfonamide derivative prevents the formation of Dihydropteroic Acid, ultimately blocking DNA synthesis.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration of the compound that inhibits visible bacterial growth.

Materials
  • 96-well microtiter plates (U-bottom).[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[1][2]

  • 0.5 McFarland turbidity standard.[1][3]

Step-by-Step Workflow
  • Plate Preparation:

    • Add 100 µL of CAMHB to columns 2–12.[1]

    • Add 200 µL of the Working Solution (from Section 2) to column 1.

    • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3, continuing to column 10. Discard the final 100 µL from column 10.

    • Result: A concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Controls: Column 11 is Growth Control (Cells + Broth, no drug). Column 12 is Sterility Control (Broth only).[1]

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).[1][3]
      
    • Dilute this suspension 1:100 in CAMHB.[1]

    • Add 10 µL of this diluted inoculum to wells in columns 1–11.

    • Final Inoculum: Approximately

      
       CFU/mL.[1][3]
      
  • Incubation:

    • Seal plates with breathable film.[1]

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Look for turbidity (cloudiness) or a "button" of cells at the bottom.

    • MIC Definition: The lowest concentration well with no visible growth .[2]

Protocol 2: Synergism Testing (Checkerboard Assay)

Sulfonamides are rarely used as monotherapy due to resistance.[1] They are classically paired with Trimethoprim (TMP) to block two steps in the folate pathway. This assay validates if the candidate compound acts synergistically with TMP.

Method: 2D Broth Microdilution Metric: Fractional Inhibitory Concentration Index (FICI)

Plate Layout Strategy
  • Axis Y (Rows A-H): Serial dilution of Candidate Compound (downwards).

  • Axis X (Columns 1-8): Serial dilution of Trimethoprim (left-to-right).[1]

Figure 2: Checkerboard Assay Workflow

Checkerboard Prep Step 1: Prepare Stocks (4x MIC of each drug) DispenseA Step 2: Dispense Candidate (Decreasing down rows) Prep->DispenseA DispenseB Step 3: Dispense Partner (TMP) (Decreasing across cols) DispenseA->DispenseB Inoculate Step 4: Add Bacteria (5x10^5 CFU/mL) DispenseB->Inoculate Incubate Step 5: Incubate (18h @ 35°C) Inoculate->Incubate Calc Step 6: Calculate FICI Incubate->Calc

Caption: Workflow for assessing drug-drug interaction. The matrix creates unique concentration combinations in every well.[4]

Data Analysis: Calculating FICI

For the well with the lowest combined concentrations that inhibits growth:



Interpretation Criteria:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Highly desirable; potentiation of effect.[1]
> 0.5 – 4.0 Indifference No interaction; additive effect only.[1]
> 4.0 Antagonism Detrimental; drugs interfere with each other.[1]

Expected Results & Troubleshooting

ObservationPossible CauseCorrective Action
Precipitation in wells Compound insolubility at high concentrations.[1]Verify stock preparation.[1][2] Do not exceed 1% DMSO final concentration.[1]
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or contamination.Discard results and repeat. Ensure tip changes during dilution.[1]
High MIC (>256 µg/mL) Intrinsic resistance or high PABA content in media.[1]Use thymidine-free Mueller-Hinton broth (critical for sulfonamides).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][5]

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Broth Microdilution Method.[1][2]

  • Creative Diagnostics. (2025). Antimicrobial Synergy Testing/Checkerboard Assay Protocol.

  • PubChem. (2025).[1][6][7] Compound Summary: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS 74668-38-5).[1][8] National Library of Medicine.[1]

  • BOC Sciences. (2025).[1][4] Sulfonamide Antibiotics: Definition, Mechanism and Research.

Sources

Application

Application Notes and Protocols for the Use of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in Cell Culture Experiments

Introduction 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. The sulfonamide functional group is a key feature in a variety of clinically imp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. The sulfonamide functional group is a key feature in a variety of clinically important drugs, including antibacterial, and anticancer agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility, handling, and application of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in cell culture experiments. We will explore its potential mechanisms of action and provide step-by-step protocols for its use in investigating these pathways.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is critical for its effective use in in vitro studies.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃SChemScene[1]
Molecular Weight 249.71 g/mol ChemScene[1]
CAS Number 74668-38-5ChemScene[1]
Appearance White to off-white solid (predicted)General knowledge
Storage 2-8°C, sealed in a dry environmentChemScene[1]

Proposed Mechanisms of Action

Based on the chemical structure of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and the known biological activities of related benzenesulfonamide derivatives, two primary mechanisms of action are proposed for investigation in cell culture experiments:

  • Inhibition of Carbonic Anhydrase IX (CA IX): Many benzenesulfonamide-containing compounds are potent inhibitors of carbonic anhydrases.[6] CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival and proliferation in the hypoxic tumor microenvironment.[6] The sulfonamide moiety can coordinate with the zinc ion in the active site of CA IX, leading to the inhibition of its catalytic activity.[4]

  • Modulation of L-type Calcium Channels: Some benzenesulfonamide derivatives have been shown to affect cardiovascular function, with a potential mechanism being the blockade of L-type calcium channels.[7][8] These channels are critical for regulating calcium influx into cells, which in turn controls a wide range of cellular processes, including proliferation, apoptosis, and signal transduction.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions should be observed when handling 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. The following are general safety guidelines based on information for sulfonamide compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Hazard: The compound is classified with the GHS hazard statement H302: Harmful if swallowed.[1]

  • Allergic Reactions: Be aware that some individuals may have allergic reactions to sulfonamides.[10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[11]

  • Weighing the Compound: Accurately weigh out 2.5 mg of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and transfer it to a sterile microcentrifuge tube.

  • Calculating DMSO Volume: To create a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Volume (µL) = (2.5 mg / 249.71 g/mol ) / 10 mM * 1,000,000 = 1001.16 µL

  • Dissolving the Compound: Add 1001 µL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[12]

  • Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.[11]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[11]

Protocol 2: Determining the Optimal Working Concentration

It is crucial to determine the optimal working concentration of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide for each cell line and experimental endpoint. A dose-response experiment is recommended to identify the concentration range that elicits the desired biological effect without causing excessive cytotoxicity.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete cell culture medium

  • 10 mM stock solution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium. It is advisable to start with a wide range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[7]

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[13] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Treatment of Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to generate a dose-response curve. This will allow you to determine the IC50 (the concentration at which 50% of cell viability is inhibited) and select appropriate concentrations for subsequent experiments.

Experimental Workflow for Determining Optimal Concentration

G start Start: Seed Cells in 96-well Plate prep_dilutions Prepare Serial Dilutions of Compound (e.g., 1 nM to 100 µM) start->prep_dilutions treat_cells Treat Cells with Compound Dilutions (Include Vehicle Control) prep_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Plot Dose-Response Curve viability_assay->data_analysis determine_ic50 Determine IC50 and Select Working Concentrations data_analysis->determine_ic50 end End: Proceed with Further Experiments determine_ic50->end

Caption: Workflow for determining the optimal working concentration.

Protocol 3: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol provides a method to assess the inhibitory effect of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide on the activity of CA IX. The assay is based on the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), by CA IX, which produces a colored product that can be measured spectrophotometrically.[3]

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of CA IX in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and acetazolamide in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Blank: Buffer only.

    • Control (No Inhibitor): CA IX solution and buffer.

    • Test Compound: CA IX solution and the respective dilution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

    • Positive Control: CA IX solution and the respective dilution of acetazolamide.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: CA IX in Tumor pH Regulation

G cluster_0 Tumor Cell cluster_1 Extracellular Space CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX H_HCO3 H+ + HCO3- H2CO3->H_HCO3 H_out Increased H+ (Acidic Microenvironment) H_HCO3->H_out Proton Export Inhibitor 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide Inhibitor->CO2_H2O Inhibits

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Protocol 4: Calcium Imaging to Assess L-type Calcium Channel Blockade

This protocol describes a method to visualize changes in intracellular calcium levels in response to treatment with 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, which can indicate an effect on L-type calcium channels.[9][14]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

  • A known L-type calcium channel agonist (e.g., Bay K8644) and antagonist (e.g., Nifedipine)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh HBSS to remove excess dye.

  • Imaging Setup: Place the dish on the microscope stage, maintaining the cells at 37°C and 5% CO₂.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • Compound Addition: Add 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide at the desired concentration to the cells and continue imaging to observe any changes in intracellular calcium.

  • Controls:

    • In separate experiments, treat cells with a known L-type calcium channel agonist to induce calcium influx and then add the test compound to see if it can block this effect.

    • Compare the effects of the test compound to a known L-type calcium channel blocker.

  • Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest. A decrease in the calcium signal or the prevention of an agonist-induced calcium increase would suggest a blockade of calcium channels.

Conclusion

This application note provides a comprehensive framework for the initial characterization and use of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in cell culture experiments. By following the detailed protocols for solubilization, dose-response determination, and mechanistic assays, researchers can effectively investigate the biological activities of this compound. The proposed mechanisms of action, focusing on carbonic anhydrase IX inhibition and L-type calcium channel modulation, offer exciting avenues for further research in areas such as oncology and cardiovascular biology.

References

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2023). MDPI. Retrieved from [Link]

  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
  • ibidi GmbH. (2023). How to Use Calcium Imaging for Investigating Cell Signaling. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Wikipedia. (2024). L-type calcium channel. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 1-16.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay? Retrieved from [Link]

  • Striessnig, J., et al. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 8(2), 110-121.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]

  • Captivate Bio. (2021). Small Molecules. Retrieved from [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2021). Molecules, 26(15), 4585.
  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (2022). Molecules, 27(19), 6529.
  • WisTech Open. (n.d.). Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - FLORE. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180808.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Stock Solutions

Introduction 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide-containing compound of interest in contemporary drug discovery and chemical biology research. The reproducibility and accuracy of in vitro and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide-containing compound of interest in contemporary drug discovery and chemical biology research. The reproducibility and accuracy of in vitro and in vivo studies heavily rely on the precise and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound, ensuring the integrity of experimental outcomes.

The protocols outlined herein are designed to be self-validating, incorporating justifications for procedural choices and quality control checkpoints. Adherence to these guidelines will mitigate risks of experimental artifacts arising from improper solution preparation, such as precipitation, degradation, or inaccurate concentration, thereby upholding the principles of scientific rigor.

Compound Specifications

A thorough understanding of the physicochemical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is fundamental to the successful preparation of its stock solutions.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃SChemScene[1]
Molecular Weight 249.71 g/mol ChemScene[1]
CAS Number 74668-38-5ChemScene[1]
Purity ≥97%ChemScene[1]
Appearance Solid (Assumed based on related compounds)N/A
Storage of Solid Sealed in dry, 2-8°CChemScene[1]
Calculated LogP 0.9991ChemScene[1]
Topological Polar Surface Area (TPSA) 66.4 ŲChemScene[1]

Safety & Handling Precautions

Prior to handling 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, it is imperative to review the Safety Data Sheet (SDS) and adhere to institutional safety protocols.

Hazard Identification:

  • GHS Hazard Statement: H302: Harmful if swallowed.[1]

  • Based on data for related sulfonamides, this compound may also cause skin and eye irritation.[2]

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • When handling the solid compound, especially outside of a certified chemical fume hood, a dust mask or respirator is recommended to avoid inhalation.[3]

Handling:

  • Avoid the formation of dust when weighing and handling the solid material.[4]

  • Ensure adequate ventilation in the work area.[3]

  • Avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse thoroughly with water.[5]

  • Do not eat, drink, or smoke in the laboratory.[3]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution due to its broad solvating power for organic molecules used in biological research.[6][7]

Materials & Equipment
  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (solid)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE)

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_qc Quality Control & Storage start Start: Don PPE weigh Weigh Compound (e.g., 2.497 mg) start->weigh Calculate Mass add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve inspect Visual Inspection (Clarity Check) dissolve->inspect inspect->dissolve Precipitate? qc QC (Optional) (e.g., HPLC-UV) inspect->qc Homogeneous? aliquot Aliquot into cryovials qc->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end Serial_Dilution stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 1 mM in DMSO) stock->intermediate 1:10 Dilution working Final Working Solution (e.g., 10 µM in Medium) intermediate->working 1:100 Dilution

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Storage of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in the Laboratory

These application notes provide a comprehensive guide for the safe handling and storage of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS No. 74668-38-5) in a laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the safe handling and storage of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS No. 74668-38-5) in a laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals. Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from available data for the compound and closely related analogs, such as 4-chlorobenzenesulfonamide and other sulfonamides. A conservative approach is advised, assuming the potential for hazards identified in similar chemical structures.

Compound Identification and Properties

A clear understanding of the chemical and physical properties of a substance is foundational to its safe handling.

PropertyValueSource
CAS Number 74668-38-5[1]
Molecular Formula C₉H₁₂ClNO₃S[1]
Molecular Weight 249.71 g/mol [1]
Physical State Assumed to be a solid at room temperature.Inferred from related compounds[2]
Melting Point Not explicitly available. For the related compound 4-chlorobenzenesulfonamide, the melting point is 140-144 °C.[3]
Solubility No specific data available.
Storage Temperature 2-8°C, sealed in a dry environment.[1]

Hazard Identification and Risk Assessment

Based on the available data for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its structural analogs, the following potential hazards should be considered[1][4][5][6]:

  • Acute Oral Toxicity: The compound is classified with the GHS hazard statement H302: Harmful if swallowed[1]. Ingestion can lead to adverse health effects.

  • Skin Corrosion/Irritation: Related sulfonamides are known to cause skin irritation (H315)[5][6][7]. Some related compounds can even cause severe skin burns (H314)[4]. Therefore, direct skin contact must be avoided.

  • Serious Eye Damage/Irritation: Causes serious eye irritation (H319) is a common warning for this class of chemicals[5][6][7]. Contact with eyes can result in significant injury.

  • Respiratory Irritation: May cause respiratory irritation (H335)[5][6]. Inhalation of dust should be minimized.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for dust formation or aerosol generation, and the specific manipulations being performed.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Ventilation: All work with solid 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide that could generate dust, or with solutions of the compound, should be conducted in a certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a higher risk of splashing[2].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn.

    • Lab Coat: A full-length laboratory coat with sleeves is required to prevent skin exposure.

  • Respiratory Protection: If working outside of a fume hood where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Selection_Workflow start Start: Handling 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is_solid Is the compound in solid form? start->is_solid in_fume_hood Are you working in a certified chemical fume hood? is_solid->in_fume_hood Yes is_splash_risk Is there a risk of splashing? is_solid->is_splash_risk No (in solution) ppe_standard Mandatory PPE: - Chemical safety goggles - Nitrile gloves - Laboratory coat in_fume_hood->ppe_standard Yes add_respirator Additional PPE: - NIOSH-approved respirator with particulate filter in_fume_hood->add_respirator No ppe_standard->is_splash_risk add_respirator->ppe_standard add_face_shield Additional PPE: - Face shield is_splash_risk->add_face_shield Yes end_procedure Proceed with experiment is_splash_risk->end_procedure No add_face_shield->end_procedure

Caption: PPE selection workflow for handling the compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for minimizing risks.

General Handling Practices
  • Avoid all direct contact with the compound[2].

  • Prevent the formation of dust[2].

  • Ensure adequate ventilation at all times.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn[6].

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide into the weighing vessel using a clean spatula. Avoid any actions that could create dust clouds.

  • Cleaning: After dispensing, carefully clean the spatula and any minor spills within the enclosure using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Sealing: Tightly seal the stock container immediately after use.

Protocol for Preparing a Solution
  • Preparation: In a chemical fume hood, place a suitable flask or beaker on a magnetic stir plate.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Add the pre-weighed solid 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide to the solvent.

  • Dissolution: Begin stirring. If necessary, gentle heating can be applied, but ensure this is done in a controlled manner (e.g., using a water bath) and away from flammable solvents.

  • Storage of Solution: Once dissolved, the solution should be clearly labeled and stored in a sealed container. For sulfonamide solutions, storage in polyethylene bottles at 2-8°C is a common practice[8].

Storage and Incompatibility

Proper storage is vital for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C[1].

  • Environment: Keep in a tightly closed container in a dry and well-ventilated place[2].

  • Location: Store away from direct sunlight and sources of heat[9][10]. The storage area should be secure, with access limited to authorized personnel.

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and relevant hazard warnings[11].

Incompatibility
  • Strong Oxidizing Agents: Avoid storing with strong oxidizing agents[2][6]. Mixing can lead to vigorous and potentially dangerous reactions.

  • Strong Bases: Keep separate from strong bases[6].

  • General Segregation: It is good practice to segregate chemicals by hazard class.

Storage_Guidelines cluster_conditions Storage Conditions cluster_incompatibilities Store Separately From compound 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide storage_location Designated Storage Area compound->storage_location oxidizers Strong Oxidizing Agents compound->oxidizers bases Strong Bases compound->bases temp Temperature: 2-8°C storage_location->temp env Dry & Well-Ventilated storage_location->env light Away from Light & Heat storage_location->light security Secure & Authorized Access storage_location->security

Caption: Key storage guidelines for the compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[4][6][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[4].

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust[2].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials and cleaning supplies must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste containing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash.

References

  • 4-Chloro-n-propylbenzenesulfonamide | C9H12ClNO2S | CID 101302 - PubChem. (n.d.). Retrieved from [Link]

  • 4-chloro-N-[2-[3-(3-hydroxypropyl)phenyl]ethyl]benzenesulfonamide - PubChem. (n.d.). Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

  • 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | C6H7ClN2O3S - PubChem. (n.d.). Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved from [Link]

  • Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. (2025, August 20). Retrieved from [Link]

  • Handling and Storing Chemicals - Lab Manager. (n.d.). Retrieved from [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved from [https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC Guideline on Chemical Handling and Storage.pdf]([Link] Guideline on Chemical Handling and Storage.pdf)

Sources

Method

Application Note: Functional Profiling of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in Hypoxic Tumor Models

Executive Summary This application note details the experimental protocols for characterizing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5), a representative sulfonamide derivative utilized as a chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for characterizing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5), a representative sulfonamide derivative utilized as a chemical probe in Carbonic Anhydrase (CA) inhibition studies.[1][2]

While primary sulfonamides are well-established zinc-binding groups (ZBGs) for CA enzymes, the addition of the N-2-hydroxypropyl tail modulates physicochemical properties (solubility) and isoform selectivity.[1] This guide focuses on validating the compound's efficacy in hypoxia-driven solid tumor models (specifically targeting the tumor-associated isoform CA IX) and assessing its cellular permeability and toxicity profile.[1]

Key Applications:

  • Target Engagement: Validation of CA IX inhibition under hypoxic conditions.

  • Mechanistic Profiling: Intracellular pH (pHi) modulation assays.[1][2]

  • Safety Profiling: Hepatotoxicity screening in HepG2 cells.[1][2]

Compound Profile & Preparation[2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
CAS Number 74668-38-5
Molecular Formula C9H12ClNO3S
Molecular Weight 249.71 g/mol
Target Class Carbonic Anhydrase Inhibitor (CAI)
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low)
Storage Powder: -20°C (2 years); In DMSO: -80°C (6 months)
Stock Solution Preparation
  • Solvent: Dissolve 10 mg of powder in anhydrous DMSO to create a 50 mM Master Stock .

  • Vortexing: Vortex vigorously for 1 minute. The hydroxypropyl group aids solubility, but the 4-chloro moiety retains lipophilicity; ensure no micro-crystals remain.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute 1:1000 in culture medium immediately prior to use to achieve a final DMSO concentration of

    
    .
    

Biological Context & Mechanism

Sulfonamides inhibit Carbonic Anhydrases (CAs) by coordinating the zinc ion (


) within the enzyme's active site, blocking the hydration of 

to bicarbonate (

) and protons (

).

In solid tumors, the isoform CA IX is overexpressed via the HIF-1


 pathway in response to hypoxia. CA IX helps maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), promoting invasion and resistance to chemotherapy.[2]

Hypothesis: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide will disrupt this pH regulation in hypoxic cells, leading to intracellular acidification and apoptosis.[1][2]

Mechanism of Action Diagram

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->CO2_Hydration Catalyzes Compound 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide Blockade Inhibition of Catalytic Activity Compound->Blockade pHi Intracellular pH (pHi) Neutralization CO2_Hydration->pHi Exports H+ pHe Extracellular pH (pHe) Acidification CO2_Hydration->pHe Accumulates H+ Apoptosis Intracellular Acidosis & Apoptosis pHi->Apoptosis Failure of pH control Blockade->CAIX_Exp  Binds Zn2+ Blockade->pHi Prevents Reg.

Figure 1: Mechanism of Action.[1][2] The sulfonamide compound blocks CA IX, preventing the export of protons produced by metabolism, leading to lethal intracellular acidosis in hypoxic tumor cells.

Experimental Protocols

Protocol A: Hypoxia-Induced Cytotoxicity Assay

Objective: Determine the


 of the compound specifically in hypoxic cancer cells compared to normoxic controls.

Materials:

  • Cell Line: MDA-MB-231 (Breast Adenocarcinoma) - High CA IX expressor.[1][2]

  • Control: Acetazolamide (Standard CA inhibitor).[1][2]

  • Hypoxia Chamber: Set to 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .[2]
  • Reagent: CellTiter-Glo® 2.0 (Promega).[1][2]

Step-by-Step Procedure:

  • Seeding: Plate MDA-MB-231 cells at 4,000 cells/well in white-walled 96-well plates.

  • Attachment: Incubate for 24 hours at 37°C in Normoxia (21%

    
    ).
    
  • Treatment:

    • Prepare a serial dilution of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (0.1 µM to 100 µM).

    • Replace media with drug-containing media.[1][2]

    • Crucial Step: Prepare two identical plates. Place Plate A in the Hypoxia Chamber (1%

      
      )  and Plate B in Normoxia .[2]
      
  • Incubation: Incubate for 72 hours. Note: CA IX expression takes ~24h to fully stabilize under hypoxia.

  • Readout: Add CellTiter-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and read Luminescence.

  • Analysis: Calculate % Viability relative to DMSO control.

    • Success Criteria: The compound should show a lower

      
       (higher potency) in Hypoxia vs. Normoxia (Hypoxia Selectivity Index > 2.0).[2]
      
Protocol B: Intracellular pH (pHi) Recovery Assay

Objective: Confirm that cytotoxicity is driven by the inability to regulate pH.[2]

Materials:

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).[1][2]

  • Buffer: Krebs-Ringer Bicarbonate Buffer (KRB).[1][2]

Step-by-Step Procedure:

  • Loading: Incubate MDA-MB-231 cells (pre-exposed to hypoxia for 24h) with 2 µM BCECF-AM for 30 minutes.

  • Acid Load: Perform an "Ammonium Pre-pulse".[1][2] Incubate cells with 20 mM

    
     for 10 minutes, then rapidly wash with 
    
    
    
    -free buffer.[1][2] This causes acute intracellular acidification.[1][2]
  • Recovery: Add buffer containing

    
     (to drive NHE1) and 10 µM 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide .
    
  • Kinetic Readout: Measure Fluorescence Ratio (Ex 490/440 nm, Em 535 nm) every 30 seconds for 20 minutes.

  • Interpretation:

    • Vehicle Control: Rapid recovery of pHi to neutral (~7.2).[1][2]

    • Test Compound: Retarded recovery rate (slope of pHi vs. time is significantly reduced), confirming CA inhibition.[2]

Protocol C: Hepatotoxicity Screening (HepG2)

Objective: Ensure the "4-chloro" and "hydroxypropyl" modifications do not introduce acute liver toxicity.[1][2]

  • Seeding: HepG2 cells at 10,000 cells/well.[1][2]

  • Dosing: Treat with compound at 10 µM and 50 µM for 24 hours.

  • Multiplexed Readout:

    • Viability: Resazurin (Alamar Blue).[1][2]

    • Membrane Integrity: LDH Release Assay (supernatant).

  • Threshold: >20% loss in viability or >2-fold increase in LDH indicates potential hepatotoxicity liability.[1][2]

Data Analysis & Expected Results

Summary of Expected Phenotypes
AssayConditionExpected Outcome for Active Compound
Cytotoxicity Normoxia (21% O2)Low potency (

).[1][2] CA IX is absent.[1][2]
Cytotoxicity Hypoxia (1% O2)High potency (

).[2] CA IX is active.[1][2][3]
pHi Recovery Acid Load RecoverySignificant delay in pH normalization compared to vehicle.[1][2]
HepG2 Tox 50 µM Dosing>85% Viability (Sulfonamides are generally well-tolerated).[1][2]
Troubleshooting Guide
  • Issue: Compound Precipitation.

    • Cause: High lipophilicity of the chlorobenzene ring.[2]

    • Fix: Ensure DMSO stock is warm before diluting.[1][2] Do not exceed 100 µM in aqueous media.[1][2]

  • Issue: No Hypoxia Selectivity.

    • Cause: Hypoxia chamber leak or insufficient exposure time.[1][2] CA IX protein levels peak at 24-48h.[1][2]

    • Fix: Verify HIF-1

      
       stabilization via Western Blot before starting the drug treatment.[1][2]
      

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Neri, D., & Supuran, C. T. (2011).[2] Interfering with pH regulation in tumours as a therapeutic strategy.[1][2] Nature Reviews Drug Discovery, 10(10), 767-777.[2] Link

  • Dubois, L., et al. (2011).[2] Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)oxygenated cells in a xenograft tumour model.[2] Radiotherapy and Oncology, 99(3), 424-431.[2] Link

  • Alterio, V., et al. (2012).[2] Crystal structure of the human carbonic anhydrase II adduct with 4-chlorobenzenesulfonamide. Chemical Biology & Drug Design. (Contextual reference for binding mode). Link

Sources

Application

Application Notes and Protocols for the Modification of Active Pharmaceutical Ingredients with 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of active pharmaceutical ingredients (APIs) using the versatile reagent, 4-chloro-N-(2-hydroxypr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of active pharmaceutical ingredients (APIs) using the versatile reagent, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities, prodrugs, and targeted drug delivery systems. We present a series of robust protocols, grounded in established chemical principles, that leverage the distinct functional groups of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide: the sulfonamide nitrogen, the secondary hydroxyl group, and the chlorinated aromatic ring. Each protocol is designed as a self-validating system, with in-depth explanations of the underlying reaction mechanisms, experimental choices, and comprehensive analytical characterization methods. Visualizations of experimental workflows and reaction pathways are provided to enhance understanding and facilitate practical implementation in a laboratory setting.

Introduction: A Multifunctional Scaffold for API Derivatization

The strategic modification of existing active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. By appending carefully selected chemical moieties, researchers can modulate a drug's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, bioavailability, and target engagement. 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a particularly attractive scaffold for such modifications due to its trifunctional nature. The inherent reactivity of its sulfonamide, hydroxyl, and aryl chloride functionalities offers multiple avenues for covalent conjugation to a wide range of APIs.

  • The Sulfonamide Moiety: The acidic N-H bond of the sulfonamide can be deprotonated and subsequently alkylated, allowing for the formation of a stable C-N bond with an API containing a suitable electrophilic group (e.g., an alkyl halide). Sulfonamides are a well-established pharmacophore in their own right, known for their antibacterial properties and ability to act as carbonic anhydrase inhibitors.[1] Their incorporation can, therefore, not only serve as a linker but also potentially introduce synergistic bioactivity.

  • The 2-Hydroxypropyl Group: The secondary alcohol provides a nucleophilic handle for the formation of ester or ether linkages. Esterification with a carboxylic acid-containing API can yield a prodrug that may be enzymatically cleaved in vivo to release the parent drug. Etherification, on the other hand, provides a more metabolically stable linkage.

  • The 4-Chlorophenyl Ring: The presence of an aryl chloride opens the possibility for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon or carbon-nitrogen bonds with appropriately functionalized APIs, enabling the construction of more complex molecular architectures.

This guide will provide detailed, step-by-step protocols for harnessing each of these functionalities in the modification of hypothetical, yet representative, APIs.

General Laboratory and Safety Precautions

Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional and local safety regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: All manipulations of reagents and solvents should be performed in a well-ventilated chemical fume hood.[2]

  • Reagent Handling:

    • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and related sulfonamides: May cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and direct contact with skin and eyes.

    • Coupling Agents (e.g., DCC, EDC): These reagents are potent sensitizers and can cause severe skin and eye irritation.[5][6][7][8] Handle with extreme care and avoid inhalation of dust.

    • Mitsunobu Reagents (e.g., DEAD, DIAD): These are toxic and potentially explosive.[9][10][11][12][13] They should be handled with caution, and reactions should not be heated unless specifically instructed.

    • Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions. Handle in an inert atmosphere where necessary. Consult specific safety data sheets for the catalyst being used. Process safety should be considered for scale-up of palladium-catalyzed reactions as they can be exothermic.[14][15][16][17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol I: N-Alkylation of the Sulfonamide with an Alkyl Halide-Functionalized API

This protocol details the modification of a hypothetical API containing a primary alkyl bromide functionality via N-alkylation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

Reaction Principle

The sulfonamide proton is sufficiently acidic to be removed by a moderately strong base, such as potassium carbonate. The resulting sulfonamide anion acts as a nucleophile, displacing the bromide from the API in an SN2 reaction to form a stable N-C bond.

Hypothetical API
  • Name: Bromo-API

  • Structure: A representative small molecule containing a primary alkyl bromide.

  • Molecular Weight: 250.13 g/mol

Experimental Protocol

Materials:

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (1.0 eq)

  • Bromo-API (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography[19][20][21][22]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (e.g., 249.7 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

  • Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 15 minutes.

  • Add Bromo-API (275.1 mg, 1.1 mmol) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired API-conjugate.

Characterization
  • ¹H and ¹³C NMR: To confirm the structure of the conjugate. The disappearance of the sulfonamide N-H proton signal and the appearance of new signals corresponding to the API alkyl chain attached to the nitrogen will be indicative of a successful reaction.[1][23][24][25]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the product.[26] The fragmentation pattern can provide further structural information.[27][28][29][30][31]

Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, K₂CO₃, and Bromo-API in DMF heat Heat at 60°C for 12-24h reagents->heat monitor Monitor by TLC heat->monitor quench Pour into water monitor->quench extract Extract with EtOAc quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis NMR & HRMS Analysis chromatography->analysis

Caption: Workflow for N-alkylation of the sulfonamide.

Protocol II: Esterification of the Hydroxyl Group with a Carboxylic Acid-Functionalized API

This protocol describes the formation of an ester linkage between the secondary hydroxyl group of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and a hypothetical API bearing a carboxylic acid functionality, using a carbodiimide coupling agent.

Reaction Principle

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of the API to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the sulfonamide reagent, forming the ester bond and the byproduct dicyclohexylurea (DCU). 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst to accelerate the reaction.

Hypothetical API
  • Name: Carboxy-API

  • Structure: A representative small molecule containing a carboxylic acid group.

  • Molecular Weight: 200.18 g/mol

Experimental Protocol

Materials:

  • Carboxy-API (1.0 eq)

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Carboxy-API (e.g., 200.2 mg, 1.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere.

  • Add 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (299.6 mg, 1.2 mmol) and DMAP (12.2 mg, 0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (247.6 mg, 1.2 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ester-linked API-conjugate.

Characterization
  • ¹H and ¹³C NMR: Successful esterification will be indicated by a downfield shift of the proton and carbon signals of the -CH(OH)- group in the sulfonamide reagent. The appearance of signals corresponding to the Carboxy-API backbone will also be observed.

  • FT-IR Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch will confirm the formation of the ester bond.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the conjugated product.

Data Presentation
ReagentMolar Eq.MW ( g/mol )Amount (mg)
Carboxy-API1.0200.18200.2
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide1.2249.71299.6
DCC1.2206.33247.6
DMAP0.1122.1712.2

Table 1: Reagent quantities for the esterification reaction.

Protocol III: Suzuki Cross-Coupling of the Aryl Chloride with a Boronic Acid-Functionalized API

This protocol demonstrates the modification of a hypothetical API containing a boronic acid functionality via a palladium-catalyzed Suzuki cross-coupling reaction with the 4-chlorophenyl group of the sulfonamide reagent.

Reaction Principle

The Suzuki reaction is a versatile method for forming C-C bonds. In this case, a palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the sulfonamide reagent. Following this, transmetalation with the boronic acid-functionalized API and subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Hypothetical API
  • Name: Boro-API

  • Structure: A representative small molecule containing a boronic acid group.

  • Molecular Weight: 180.0 g/mol

Experimental Protocol

Materials:

  • 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (1.0 eq)

  • Boro-API (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (0.02 eq)

  • Triphenylphosphine (PPh₃), (0.08 eq)

  • Potassium carbonate (K₂CO₃), (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (249.7 mg, 1.0 mmol), Boro-API (270.0 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21.0 mg, 0.08 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the biaryl API-conjugate.

Characterization
  • ¹H and ¹³C NMR: The disappearance of the characteristic doublet of doublets for the protons on the chlorinated ring and the appearance of new aromatic signals will indicate a successful coupling.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the expected molecular weight of the product.

Logical Relationship Diagram

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

The protocols outlined in this guide demonstrate the utility of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide as a versatile reagent for the modification of active pharmaceutical ingredients. By targeting its three distinct functional groups, a diverse range of API-conjugates can be synthesized. The detailed experimental procedures and analytical guidance provided herein are intended to serve as a robust starting point for researchers in their efforts to develop novel and improved therapeutics. It is crucial to emphasize that the reaction conditions provided may require optimization depending on the specific properties of the API being modified.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gowda, B. T., & Shetty, P. (2004). Synthesis and characterization of N-chloro-N-arylbenzenesulfonamides and their oxidative strength. Journal of the Indian Chemical Society, 81(6), 487-492.
  • Shakuntala, C., Gowda, B. T., & Suchetan, P. A. (2011). Crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1788. [Link]

  • Suchetan, P. A., Gowda, B. T., & Shakuntala, C. (2010). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818. [Link]

  • Bieganowska, M. L., & Petruczynik, A. (1994). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • Popa, A., Puia, M. S., & Radu, G. L. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 44(1), 74-82. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Kertesz, V., & Goolcharran, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 1041-1051. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764-1768. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1865. [Link]

  • ResearchGate. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. [Link]

  • MH Chem. (2021, September 12). Silica gel column preparation and compound purification [Video]. YouTube. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • YouTube. (2023). Silica gel column preparation and compound purification. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • ResearchGate. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • National Institutes of Health. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. Our objective is to provide a comprehensive technical resou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. Our objective is to provide a comprehensive technical resource that addresses common challenges, enhances yield, and ensures the purity of the final product. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a protocol optimization tool.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is fundamentally a nucleophilic substitution reaction. It involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-amino-2-propanol.[1][2] The primary amine of 1-amino-2-propanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process forms the desired S-N bond, a cornerstone of sulfonamide chemistry.[3][4] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Reaction Mechanism Overview

Reaction_Mechanism Reactant1 4-Chlorobenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Reactant2 1-Amino-2-propanol (Nucleophile) Reactant2->Intermediate Nucleophilic Attack Base Base (e.g., Triethylamine) Byproduct [Base-H]+Cl- Base->Byproduct HCl Scavenging Product 4-chloro-N-(2-hydroxypropyl)- benzenesulfonamide Intermediate->Product Collapse & HCl Elimination Intermediate->Byproduct Troubleshooting_Workflow Start Problem: Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC OilyProduct Problem: Product is an Oil Start->OilyProduct NoProduct Result: Only Starting Materials (SM) Visible CheckTLC->NoProduct MultipleSpots Result: Multiple Spots (SM + Product + Byproducts) CheckTLC->MultipleSpots Sol_Hydrolysis Root Cause: Hydrolyzed Sulfonyl Chloride Action: Use Anhydrous Conditions & Fresh Reagent NoProduct->Sol_Hydrolysis Is SM Sulfonyl Chloride and/or its acid spot? Sol_Base Root Cause: Ineffective HCl Scavenging Action: Check Base Stoichiometry & Purity NoProduct->Sol_Base Is SM Amine present? Sol_Temp Root Cause: Poor Temperature Control (O-Sulfonylation) Action: Add Reagent at 0 °C MultipleSpots->Sol_Temp Sol_Addition Root Cause: Reagent Addition Too Fast Action: Add Sulfonyl Chloride Slowly to Amine Solution MultipleSpots->Sol_Addition Sol_Purify Action: Attempt Recrystallization with different solvents. If fails, use Column Chromatography. OilyProduct->Sol_Purify

Sources

Optimization

Troubleshooting crystallization of benzenesulfonamide derivatives

Technical Support Center: Crystallization of Benzenesulfonamide Derivatives Subject: Troubleshooting Guide for Solid-State Isolation & Purification Ticket ID: #BS-CRYS-902 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Benzenesulfonamide Derivatives

Subject: Troubleshooting Guide for Solid-State Isolation & Purification Ticket ID: #BS-CRYS-902 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Benzenesulfonamide derivatives present a unique crystallization challenge due to their intermediate polarity and conformational flexibility. The sulfonamide moiety (


) acts as both a hydrogen bond donor and acceptor, leading to complex polymorphism (e.g., sulfamethoxazole forms) and a high propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS).

This guide moves beyond basic protocols to address the thermodynamic and kinetic barriers specific to this class of compounds.

Module 1: Diagnosing and Fixing "Oiling Out" (LLPS)

User Query: "My solution turns cloudy and forms sticky droplets at the bottom of the flask before any crystals appear. Yield is low and purity is poor."

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturated solution enters a metastable miscibility gap before it crosses the solubility curve. Thermodynamically, the energy barrier to form an amorphous oil droplet is lower than organizing into a rigid crystal lattice, often due to the flexible rotation of the


 bond in benzenesulfonamides.
Troubleshooting Workflow

OilingOut Start Observation: Sticky Droplets/Emulsion CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity High Impurity (>5%) CheckPurity->HighImpurity Yes LowImpurity High Purity CheckPurity->LowImpurity No ActionPurify Action: Pre-purify (Column/Extraction) Impurities depress melting point HighImpurity->ActionPurify CheckSolvent Check Solvent System LowImpurity->CheckSolvent SolventAction Action: Increase Solubilizer Ratio (Shift phase diagram) CheckSolvent->SolventAction If supersaturation too high TempAction Action: Implement Temperature Cycling (Ostwald Ripening) CheckSolvent->TempAction If supersaturation moderate

Figure 1: Decision tree for addressing Liquid-Liquid Phase Separation (LLPS) in sulfonamides.

Corrective Protocol: Temperature Cycling

If oiling out occurs, do not filter. The oil is rich in product but lacks order.

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add Seed Crystals (0.5 - 1.0 wt%) at

    
     below the saturation temperature. This provides a template for growth, bypassing the nucleation energy barrier.
    
  • Cycle Temperature: Cool slowly. If oil droplets reappear, heat slightly until they dissolve, then cool again. This "pumping" helps transfer molecules from the disordered oil phase to the ordered crystal surface [1].

Module 2: Controlling Polymorphism

User Query: "Batch A dissolved in 5 minutes. Batch B takes 2 hours. XRD shows different patterns. How do I ensure consistency?"

Technical Diagnosis: Sulfonamides are notorious for Conformational Polymorphism . The molecule can twist around the


 bond.
  • Metastable Forms: Often form kinetically (fast cooling, precipitation). They dissolve faster but are physically unstable.

  • Stable Forms: Form thermodynamically (slow cooling, high temperature).

  • Mechanism: The primary interaction is the

    
     hydrogen bond dimer (Graph set 
    
    
    
    ). Solvents that disrupt this motif (like alcohols) can alter the crystal habit [2].
Solvent Selection Matrix

Use this table to screen solvents based on their interaction with the sulfonamide group.

Solvent ClassExampleInteraction TypeOutcome
Protic (Alcohols) Ethanol, IPAH-Bond Donor/AcceptorRecommended. Competes for H-bonds, often yielding stable polymorphs. Good for cooling crystallization.
Aprotic Polar DMSO, DMFStrong AcceptorHigh Solubility. Risk of solvate formation. Hard to remove. Use only as a "Good" solvent in anti-solvent methods.
Aprotic Non-Polar Toluene, HeptaneWeak/NonePoor Solubility. Use as anti-solvent to force precipitation. Risk of amorphous material if added too fast.
Water WaterStrong Donor/AcceptorpH Dependent. Solubility is low at neutral pH. Excellent anti-solvent or co-solvent with alcohols.

Expert Tip: For sulfanilamide derivatives, 95% Ethanol is the "Gold Standard" starting point.[1] It balances polarity for the sulfonamide group and non-polarity for the benzene ring [3].[2]

Module 3: pH-Swing Crystallization

User Query: "Recrystallization is not removing the colored impurities. Is there an alternative to thermal crystallization?"

Technical Diagnosis: Thermal recrystallization often traps impurities if the cooling is too fast. Because sulfonamides are weakly acidic (pKa


 10 due to the electron-withdrawing sulfonyl group), you can utilize a pH-Swing  protocol. This chemically filters impurities that do not share the same amphoteric profile [4].
Protocol: Acid-Base Precipitation

pHSwing Step1 Dissolve in dilute NaOH (pH > 10) Step2 Filter Solution (Remove insoluble impurities) Step1->Step2 Solubilization Step3 Slow Acidification (Dropwise HCl to pH ~6) Step2->Step3 Clarified Liquor Step4 Nucleation Point (Neutral species precipitates) Step3->Step4 Protonation

Figure 2: pH-Swing crystallization workflow utilizing the acidic nature of the sulfonamide proton.

Step-by-Step:

  • Dissolution: Suspend crude solid in water. Add 1M NaOH dropwise until fully dissolved (forming the sodium salt).

  • Filtration: Filter the solution to remove non-acidic organic impurities (which remain insoluble).

  • Crystallization: Slowly add 1M HCl while stirring.

    • Critical: Do not "dump" the acid. Localized regions of low pH will cause amorphous crashing.

    • Target: Aim for the isoelectric point or neutral pH (typically pH 4-6 for these derivatives).

  • Digestion: Allow the slurry to stir for 1 hour to transform any amorphous solids into crystalline form.

Module 4: Frequently Asked Questions (FAQs)

Q: Why are my crystals forming "cotton-like" needles that block the filter? A: Needle habit is common in sulfonamides when grown from high supersaturation or in the presence of water.

  • Fix: Reduce the cooling rate.

  • Fix: Change the solvent aspect ratio. If using Ethanol/Water, increase the Ethanol content. Needles grow fast along one axis; a better solvent allows growth on other faces, producing prisms [5].

Q: Can I use water as an anti-solvent for DMSO solutions? A: Yes, but be careful. Adding water to DMSO is highly exothermic. The local heat generation can cause erratic nucleation.

  • Protocol: Cool the DMSO solution to

    
     first. Add water slowly via a syringe pump.
    

Q: How do I dry the crystals without collapsing the lattice? A: If you suspect you have a solvate (e.g., a hydrate), harsh drying (


 vacuum) can collapse the crystal into an amorphous powder.
  • Validation: Run TGA (Thermogravimetric Analysis). If mass loss occurs before the melting point, you have a solvate. Dry gently at

    
     or use air drying first.
    

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2018).[3] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • LibreTexts. (2020).[2] Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Impurity Control in Sulfonamide Synthesis

Department: Chemical Process Development & Quality Assurance Subject: Troubleshooting & Elimination of Common Impurities in Sulfonamide Synthesis Doc ID: TS-SULF-2024-05 Audience: Medicinal Chemists, Process Chemists, CM...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Quality Assurance Subject: Troubleshooting & Elimination of Common Impurities in Sulfonamide Synthesis Doc ID: TS-SULF-2024-05 Audience: Medicinal Chemists, Process Chemists, CMC Leads

Introduction: The Purity Imperative

In drug discovery, sulfonamides are ubiquitous scaffolds (e.g., carbonic anhydrase inhibitors, antibacterial agents).[1] However, the standard synthesis—nucleophilic attack of an amine on a sulfonyl chloride—is deceptively simple. It frequently generates specific impurities that can derail biological assays or trigger regulatory clinical holds due to genotoxicity concerns (ICH M7).

This guide moves beyond standard textbook procedures to address the "Hidden Variables" : moisture control, base strength thermodynamics, and chemoselectivity.

Impurity Classification & Origin Map

Before troubleshooting, you must correctly identify the enemy. Use this table to correlate analytical data with chemical origin.

Table 1: Common Impurity Profile in Sulfonamide Synthesis
Impurity TypeChemical SpeciesAnalytical Signature (LC-MS)Root Cause
Starting Material Unreacted Amine (

)

of amine
Insufficient equivalents of

; Base too weak to scavenge HCl.
Genotoxic (PGI) Unreacted Sulfonyl Chloride (

)
Does not ionize well (GC/NMR preferred); Derivatize to detect.Excess reagent used; Incomplete quenching. CRITICAL: Potential alkylating agent (ICH M7 Class 2/3).
By-Product Bis-Sulfonamide (

)

Excess

; Base too strong/concentrated (deprotonates product).
Degradant Sulfonic Acid (

)
Highly polar, elutes at solvent front (RP-HPLC). Acidic peak.Hydrolysis of

due to wet solvent or atmospheric moisture.
Side-Reaction Sulfonate Ester (

)

varies by alcohol
Use of alcoholic solvents (MeOH/EtOH) competing with amine.

Visualizing the Impurity Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating pathways.

SulfonamidePathways cluster_legend Pathway Legend Reagents Reagents: Amine + Sulfonyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Hydrolysis Sulfonic Acid (Hydrolysis Impurity) Reagents->Hydrolysis + H₂O (Wet Solvent) Ester Sulfonate Ester (Solvent Competitor) Reagents->Ester + ROH (Alcohol Solvent) Product Mono-Sulfonamide (Desired) Intermediate->Product -Cl⁻ BisSulf Bis-Sulfonamide (Over-reaction) Product->BisSulf + Excess R-SO₂Cl + Strong Base (Deprotonation) key Green: Desired Path Red: Impurity Path

Figure 1: Kinetic competition map showing how moisture (Hydrolysis), solvent choice (Esters), and pH control (Bis-sulfonamides) divert the reaction from the desired product.

Technical Support Modules (Troubleshooting)

Module A: The "Bis-Sulfonamide" Nightmare

Symptom: You observe a lipophilic impurity with a mass exactly corresponding to the product + sulfonyl group (minus H). Mechanism: The sulfonamide N-H proton is acidic (


). If you use a strong base (e.g., 

, NaOH) or excess base, the product is deprotonated to form an anion (

), which is a better nucleophile than the starting amine. It attacks a second equivalent of sulfonyl chloride.

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure strictly 1.0–1.1 equivalents of sulfonyl chloride. Do not add "extra for good measure."

  • Base Switching: Switch from Triethylamine (

    
    ) to Pyridine or 
    
    
    
    . Pyridine is less basic and serves as a solvent/buffer, reducing the concentration of the sulfonamide anion.
  • The "Rescue" Protocol (Chemical Repair):

    • If bis-sulfonamide is already formed: Do not discard.

    • Step 1: Dissolve crude mixture in THF/Water or Ethanol.

    • Step 2: Add aqueous ammonia or NaOH.

    • Step 3: Heat to 50°C for 30 minutes.

    • Logic: The second sulfonyl group on the nitrogen is kinetically more labile. Nucleophilic attack by hydroxide or ammonia will cleave the "extra" sulfonyl group, reverting the bis-sulfonamide back to the desired mono-sulfonamide [1].

Module B: Hydrolysis & Sulfonic Acid Contamination

Symptom: Low yield and a large, highly polar peak at the solvent front. Mechanism: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis competes with amination.

Troubleshooting Protocol:

  • Solvent Integrity: Use anhydrous DCM or THF. Avoid alcohols (creates esters).

  • Reagent Quality: Sulfonyl chlorides degrade on the shelf. If the reagent is old, it likely contains significant sulfonic acid.

    • Purification Tip: Dissolve the sulfonyl chloride in dry toluene. The sulfonic acid is insoluble in toluene and can be filtered off before the reaction starts.

  • Addition Order: Add the sulfonyl chloride last, as a solution in dry solvent, dropwise to the amine/base mixture at 0°C. This keeps the concentration of free sulfonyl chloride low relative to the amine.

Module C: Genotoxic Impurity Control (ICH M7)

Symptom: Regulatory flag regarding unreacted Sulfonyl Chloride. Context: Sulfonyl chlorides are potentially genotoxic (PGIs) because they can alkylate DNA.

Control Strategy:

  • The Quench: Never rely on evaporation alone. You must chemically destroy the excess reagent.

  • Protocol: Add a nucleophilic scavenger (e.g., polymer-supported amine or simple dimethylamine) at the end of the reaction.

  • Verification: Develop a derivatization method for GC-MS (e.g., react sample with excess diethylamine) to prove that no free sulfonyl chloride remains in the final API [2].

Purification Decision Tree

Use this self-validating workflow to determine the correct workup based on the impurities present.

WorkupLogic Start Crude Reaction Mixture CheckBis Is Bis-Sulfonamide Present? Start->CheckBis YesBis Yes: Perform Base Hydrolysis (THF/NaOH, 50°C, 30 min) CheckBis->YesBis Detected by LCMS NoBis No CheckBis->NoBis AcidWash Standard Workup: Partition DCM / 1M HCl YesBis->AcidWash Converted to Mono NoBis->AcidWash CheckAcid Is Sulfonic Acid Present? AcidWash->CheckAcid BasicExt Basic Extraction Strategy: 1. Extract with 1M NaOH (Product -> Aqueous) 2. Wash Organic (Removes Non-Acidic Impurities) 3. Acidify Aqueous & Extract back to DCM CheckAcid->BasicExt Product is Acidic (pKa ~10) Sulfonic Acid is Water Soluble Final Pure Mono-Sulfonamide BasicExt->Final

Figure 2: Purification logic flow. The "Basic Extraction Strategy" exploits the acidity of the sulfonamide N-H to separate it from neutral impurities and water-soluble sulfonic acids.

Analytical Methods Summary

MethodTarget AnalyteConditionsNote
RP-HPLC (UV) Sulfonamide, Sulfonic AcidC18 Column, Water/Acetonitrile (+0.1% Formic Acid)Sulfonic acid elutes near void volume (

).
LC-MS (ESI+) Bis-SulfonamidePositive ModeLook for

and

. Bis-sulfonamides fly well.
GC-MS Residual Sulfonyl ChlorideDerivatization with DiethylamineDirect injection often degrades the chloride; derivatization is required for quantification [3].

References

  • National Institutes of Health (PMC) . Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. Available at: [Link]

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Interference of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in Biochemical Assays

Executive Summary & Compound Profile 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a structural analog often encountered as a synthesis intermediate, impurity, or metabolite of sulfonylurea class drugs (e.g., Chlorpr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a structural analog often encountered as a synthesis intermediate, impurity, or metabolite of sulfonylurea class drugs (e.g., Chlorpropamide).[1][2][3][4][5] In high-throughput screening (HTS) and precise biochemical assays, this compound presents specific physicochemical challenges.

Its interference profile is driven by three core properties:

  • Lipophilicity: The chloro-benzene moiety combined with the propyl chain increases logP, leading to aqueous insolubility and micro-precipitation (promiscuous inhibition).[1][2][3][4][5]

  • UV Absorbance: The benzenesulfonamide chromophore absorbs strongly in the UV range (250–280 nm), overlapping with DNA/protein quantification and some enzymatic substrates.[2][3][4][5]

  • Protein Binding: High affinity for serum albumin (BSA/HSA), leading to potency shifts in assay buffers containing carrier proteins.[1][2][3][4][5]

Troubleshooting Guide & FAQs

Category A: Optical Interference & Solubility

Q: I am observing erratic, non-dose-dependent inhibition in my enzymatic assay. Could this be due to the compound?

A: Yes, this is the hallmark of colloidal aggregation . 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has limited solubility in aqueous buffers.[1][2][3][4][5] When the concentration exceeds its critical solubility limit, it forms microscopic colloids.[2][3][4][5] These colloids sequester enzymes non-specifically, causing "false positive" inhibition that does not follow standard Michaelis-Menten kinetics.[1][2][3][4][5]

Diagnostic Protocol:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or Tween-20.[1][2][3][4][5] If the inhibition disappears or significantly decreases, the original signal was likely due to aggregation.[3][4][5]

  • Centrifugation Test: Spin the compound preparation at 10,000 x g for 10 minutes. Measure the concentration of the supernatant.[2][3][4][5] A loss in concentration indicates precipitation.[1][3][4][5]

Q: My A280 readings for protein concentration are consistently overestimated in the presence of this compound. Why?

A: The compound contains a benzene ring conjugated with a sulfonamide group.[1][2][3][4][5][6][7] This chromophore has a peak absorbance (


) typically near 260–270 nm, with a "shoulder" extending into 280 nm.[1][2][3][4][5]
  • Impact: If the compound is present in your elution buffer or reaction mix, it will artificially inflate the absorbance reading, leading you to calculate a higher protein concentration than is actually present.[2][3][5]

  • Solution: Use a colorimetric protein assay that is insensitive to aromatic rings, such as the Bradford Assay (Coomassie Blue shift) or Bicinchoninic Acid (BCA) Assay , rather than direct UV quantitation.[2][3][5]

Category B: Assay Chemistry & Binding[2][3][8][9]

Q: Why does the IC50 of the compound shift 10-fold when I add BSA to the assay buffer?

A: Sulfonamides are known for high affinity binding to Site I (Warfarin site) and Site II on human and bovine serum albumin.[1][2][3][4][5]

  • Mechanism: The 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide binds to BSA, reducing the "free fraction" of the molecule available to interact with your target enzyme or receptor.[1][2][3][4][5]

  • Correction: If BSA is required for enzyme stability, titrate the BSA concentration down to the minimum effective level (e.g., 0.01%) or switch to a non-binding carrier like Prionex or chemically modified ovalbumin.[2][3][5]

Q: Can this compound interfere with HRP (Horseradish Peroxidase) based ELISAs?

A: Potentially, yes. Sulfonamide derivatives can act as substrates or radical scavengers for peroxidases.[1][2][3][4][5]

  • Interference: In an HRP-TMB system, the compound may compete with TMB for oxidation, lowering the maximum signal (

    
    ) and reducing assay sensitivity.[1][2][3]
    
  • Validation: Spike the compound into a pre-developed colorimetric signal (HRP + TMB) after the reaction has started. If the color development slows immediately compared to control, the compound is chemically interfering with the reporter system.[2][3][5]

Visualizing the Interference Mechanism

The following diagram illustrates the causal pathways by which 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide disrupts assay data.

InterferencePathways Compound 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide Lipophilicity High Lipophilicity (Low Aqueous Solubility) Compound->Lipophilicity Chromophore Benzene-Sulfonamide Chromophore Compound->Chromophore Binding Albumin Affinity Compound->Binding Aggregates Colloidal Aggregation Lipophilicity->Aggregates In aqueous buffer Absorbance UV Absorbance (250-280nm) Chromophore->Absorbance Overlap Sequestration Free Fraction Depletion Binding->Sequestration + BSA/HSA FalseInhib False Positive Inhibition (Enzyme Sequestration) Aggregates->FalseInhib FalseConc Inaccurate Protein/DNA Quantification Absorbance->FalseConc ShiftedIC50 Right-shifted IC50 (Lower Potency) Sequestration->ShiftedIC50

Figure 1: Causal pathways linking physicochemical properties of the compound to specific assay failures.

Experimental Protocols for Validation

Protocol A: Solubility Limit Determination (Nephelometry)

Purpose: To define the maximum safe concentration of the compound in your specific assay buffer.[2][3]

StepActionTechnical Note
1 Prepare Stock Dissolve compound in 100% DMSO to 10 mM.
2 Prepare Buffer Aliquot the exact assay buffer (e.g., PBS, pH 7.4) used in your screen.[1][2][3][4][5]
3 Dilution Series Create a dilution series in the buffer: 100 µM, 50 µM, 25 µM, ... down to 0.1 µM. Keep DMSO constant (e.g., 1%).[1][3][4][5]
4 Incubation Incubate at room temperature for 30 minutes (mimicking assay time).
5 Measurement Measure Absorbance at 650 nm (or use a Nephelometer).
6 Analysis Plot OD650 vs. Concentration. A sharp rise in baseline indicates the Critical Solubility Limit .
Protocol B: "Add-Back" Interference Check

Purpose: To confirm if the compound interferes with the detection step (e.g., HRP or Fluorescence).[1][2]

  • Run the standard assay to generate a signal (e.g., Enzyme + Substrate -> Product).[1][2][3][4][5]

  • Stop the reaction (if applicable) or wait for stable signal.

  • Spike the compound (at IC50 concentration) into wells containing the already-formed product.

  • Compare signal to wells spiked with DMSO vehicle only.

    • Result: If Signal (Spike) < Signal (Vehicle), the compound is quenching the signal or inhibiting the reporter enzyme directly.[2][3][5]

Decision Tree: Mitigation Workflow

Use this logic flow to determine the necessary assay adjustments.

MitigationFlow Start Start: Assay Optimization CheckSol Check Solubility (Protocol A) Start->CheckSol IsSoluble Is it soluble at test concentration? CheckSol->IsSoluble AddDetergent Add 0.01% Triton X-100 or Reduce Conc. IsSoluble->AddDetergent No CheckBSA Does buffer contain BSA/HSA? IsSoluble->CheckBSA Yes AddDetergent->CheckBSA RemoveBSA Replace BSA with Prionex or PEG CheckBSA->RemoveBSA Yes CheckReadout Check Detection Mode CheckBSA->CheckReadout No RemoveBSA->CheckReadout UV_Mode UV Absorbance? CheckReadout->UV_Mode Absorbance Proceed Proceed with Assay CheckReadout->Proceed Fluorescence/Luminescence SwitchReadout Switch to Fluorescence or Colorimetric (BCA) UV_Mode->SwitchReadout SwitchReadout->Proceed

Figure 2: Step-by-step decision tree for eliminating compound-specific interference.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[2][3][4][5] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1][2][3][4][5]

  • Simeonov, A., et al. (2008).[1][2][3][4][5] Promiscuous small molecule inhibitors in high-throughput screening: a cautionary tale. Expert Opinion on Drug Discovery, 3(3), 251-260.[1][2][3][4][5] (Discusses aggregation mechanisms).

  • PubChem Compound Summary. (2025). 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS 74668-38-5).[1][3][4][5][8][9] National Center for Biotechnology Information.[1][2][3][4][5] [1][2][3][4]

  • Bolger, R., et al. (2019).[1][2][3][4][5] Dealing with Assay Interference in Drug Discovery. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][4][5]

Sources

Troubleshooting

Technical Support Center: Disposal and Waste Management of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal and waste management of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal and waste management of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. The protocols and frequently asked questions (FAQs) outlined below are designed to ensure laboratory safety, environmental protection, and regulatory compliance.

I. Hazard Assessment and Classification

Question: What are the primary hazards associated with 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and how should it be classified for waste disposal?

The primary anticipated hazards include:

  • Toxicity: May be harmful if swallowed or inhaled.[1]

  • Irritation: Can cause skin and serious eye irritation.[1]

  • Environmental Hazard: As a chlorinated aromatic compound, it has the potential for persistence in the environment and may be harmful to aquatic life.[2][3]

For waste management purposes, it is recommended to treat 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide as a hazardous chemical waste . Specifically, it may fall under the following categories depending on the specific regulations in your jurisdiction:

  • Toxicity Characteristic: If it meets the criteria for toxicity as defined by the Environmental Protection Agency (EPA) or other local regulatory bodies.[4]

  • Listed Waste: While not specifically listed, it is structurally related to other regulated chemicals.

It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for a definitive waste classification.

II. Personal Protective Equipment (PPE) and Spill Management

Question: What Personal Protective Equipment (PPE) is required when handling waste containing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide?

Answer: When handling any waste containing this compound, the following PPE should be worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Question: What is the correct procedure for cleaning up a spill of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide?

Answer: In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container.[5] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EH&S department.

III. Waste Segregation and Container Management

Question: How should I segregate waste containing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide?

Answer: Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal. Follow these guidelines:

  • Solid Waste: Collect solid 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

Incompatible Materials: Avoid storing waste containing 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide with strong oxidizing agents or strong bases.[1]

Question: What are the requirements for waste containers?

Answer: All hazardous waste containers must meet the following criteria:[6][7]

  • Compatibility: The container must be made of a material that is compatible with the chemical waste.

  • Condition: The container must be in good condition, with no leaks or cracks.

  • Closure: The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "4-chloro-N-(2-hydroxypropyl)benzenesulfonamide"), and the approximate concentration.

IV. Disposal Procedures

Question: What is the standard operating procedure for the disposal of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide waste?

Answer: The disposal of chemical waste is highly regulated and must be handled by trained professionals. The general workflow is as follows:

WasteDisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EH&S Management Collect Collect Waste in Labeled Container Segregate Segregate from Incompatible Waste Collect->Segregate Ensure proper segregation Store Store in Designated Satellite Accumulation Area Segregate->Store Secure storage Pickup Request Waste Pickup Store->Pickup Submit request form Transport Transport to Central Waste Facility Pickup->Transport EH&S personnel Dispose Final Disposal via Licensed Vendor Transport->Dispose Adherence to regulations

Caption: Waste Management Workflow for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

Step-by-Step Protocol:

  • Waste Accumulation: Collect waste in a properly labeled and sealed container in a designated Satellite Accumulation Area within your laboratory.[9]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EH&S department.

  • Professional Disposal: Your institution's EH&S department will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility.[10] The most common disposal method for chlorinated aromatic compounds is high-temperature incineration.[10]

Never dispose of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide down the drain or in the regular trash. [8]

V. Frequently Asked Questions (FAQs)

Q1: Can I treat small amounts of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide waste in the lab to neutralize it?

A1: No. In-lab treatment of hazardous waste is generally not permitted without specific protocols and approvals from regulatory agencies. Attempting to neutralize or treat this compound without a validated procedure can lead to the generation of other hazardous byproducts and is a violation of waste disposal regulations.

Q2: What should I do if my waste container is old or appears to be degrading?

A2: If you notice any signs of degradation, such as cracks, discoloration, or brittleness, do not continue to use the container. Carefully transfer the contents to a new, compatible container and update the label. If you are unsure, contact your EH&S department for guidance.[6]

Q3: How long can I accumulate waste in my lab?

A3: The maximum accumulation time for hazardous waste in a Satellite Accumulation Area is determined by federal and state regulations, as well as institutional policies. It is typically on the order of months, but you should confirm the specific time limit with your EH&S department.[11][12]

Q4: What are the environmental impacts of improper disposal of sulfonamides and chlorinated compounds?

A4: Sulfonamides can act as environmental pollutants, potentially altering microbial community structures in aquatic ecosystems.[13][14] Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate, posing a long-term risk to wildlife and human health.[2][15]

VI. Quantitative Data Summary

ParameterGuideline/RegulationSource
Hazard Classification Harmful if swallowed, Skin/Eye IrritantBased on similar compounds[1][16]
PPE Safety goggles, chemical-resistant gloves, lab coatOSHA Standard 29 CFR 1910.133[5]
Waste Storage Securely capped, compatible containersCentral Washington University Guidelines[6]
Accumulation Limit Max 55 gallons of hazardous waste per Satellite Accumulation AreaUniversity of Pennsylvania EHRS[9]
Disposal Method High-temperature incineration by a licensed facilityWashington State Department of Ecology[10]

VII. References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. Available at: [Link]

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - NIH. Available at: [Link]

  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. Available at:

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. Available at: [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. Available at: [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry | LabRulez LCMS. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • OSHA Requirements for Hazardous Chemical Storage. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. Available at: [Link]

  • Sulfonamides in the environment: A review and a case report - ResearchGate. Available at: [Link]

  • Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. Available at: [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste | Washington State Department of Ecology. Available at: [Link]

  • Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Chemical Waste Management Guide - Center for Environmental Health and Safety - Southern Illinois University. Available at: [Link]

Sources

Optimization

Challenges in the synthesis of novel benzenesulfonamide derivatives

TECHNICAL SUPPORT CENTER: BENZENESULFONAMIDE SYNTHESIS Status: Online Operator: Senior Application Scientist Ticket ID: BZS-SYN-2024 Subject: Troubleshooting & Advanced Protocols for Novel Benzenesulfonamide Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: BENZENESULFONAMIDE SYNTHESIS

Status: Online Operator: Senior Application Scientist Ticket ID: BZS-SYN-2024 Subject: Troubleshooting & Advanced Protocols for Novel Benzenesulfonamide Derivatives

SYSTEM OVERVIEW

Welcome to the technical support hub for sulfonamide synthesis. While the formation of the S–N bond is classically described as "simple click chemistry," the reality in drug discovery is often different. Novel derivatives frequently involve electron-deficient rings, sterically hindered amines, or acid-sensitive moieties that cause the standard Schotten-Baumann conditions to fail.

This guide moves beyond the textbook to address the three primary failure modes in modern sulfonamide synthesis:

  • Competitive Hydrolysis: The sulfonyl chloride hydrolyzes before the amine attacks.

  • Steric/Electronic Deactivation: The amine is too weak, or the sulfonyl center is too crowded.

  • Isolation Failure: The product oils out or co-elutes with byproducts.

DIAGNOSTIC WORKFLOW

Before selecting a protocol, determine your "Route of Least Resistance" using the logic map below.

MethodSelection Start START: Substrate Analysis IsCommerciallyAvailable Is the Sulfonyl Chloride commercially available? Start->IsCommerciallyAvailable StandardRoute Route A: Standard Aminolysis (DCM/Pyridine or THF/TEA) IsCommerciallyAvailable->StandardRoute Yes PdCat Route C: Pd-Catalyzed Aminosulfonylation (Aryl Halide + DABSO) IsCommerciallyAvailable->PdCat No (Must synthesize from Aryl Halide) IsSensitive Is the amine/scaffold acid-sensitive or hydrolytically unstable? StandardRoute->IsSensitive Yield < 20% or Impure SuFEx Route B: SuFEx Chemistry (Sulfonyl Fluoride Exchange) IsSensitive->SuFEx Yes (Use R-SO2F) IsSensitive->PdCat No (Try Coupling)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.

MODULE A: THE STANDARD ROUTE (Troubleshooting)

Context: The reaction of a sulfonyl chloride (R-SO₂Cl) with an amine (R'-NH₂).[1] Primary Failure Mode: Hydrolysis of R-SO₂Cl to sulfonic acid (R-SO₃H), driven by adventitious water or slow amine kinetics.

Protocol 1: Anhydrous "Catalytic Boost" Method

Use this when standard aqueous/organic biphasic conditions yield <50%.

  • Dissolve 1.0 equiv of Sulfonyl Chloride in anhydrous DCM (0.2 M).

  • Add 1.1 equiv of the Amine.

  • Add 1.2 equiv of TEA (Triethylamine) or DIPEA.

  • CRITICAL STEP: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[2][3][4][5][6] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt that is more susceptible to amine attack than the chloride, while being less prone to hydrolysis [1].

  • Monitor via TLC. If R-SO₂Cl remains after 2h, heat to reflux.

FAQ: Troubleshooting the Standard Route
SymptomProbable CauseCorrective Action
TLC shows sulfonic acid (spot at baseline) only. Hydrolysis. The amine is less nucleophilic than water present in the solvent.1. Dry solvents over molecular sieves.2. Switch base to Pyridine (acts as solvent & base).3. Add the sulfonyl chloride slowly to the amine at 0°C.
Reaction stalls; SM remains. Steric Hindrance. The amine or sulfonyl center is bulky.1. Use Microwave irradiation (80°C, 10-30 min).2. Switch to SuFEx (Module B).
Product is a sticky oil (Oiling Out). Impurity/Solvent Trap. Trace pyridine or sulfonic acid prevents crystallization.1. Perform a rigorous Acid/Base Wash (See Module C).2. Triturate with cold Et₂O or Hexanes/EtOAc (9:1).

MODULE B: ADVANCED SYNTHESIS (SuFEx)

Context: You need to synthesize a sulfonamide, but the sulfonyl chloride is too unstable (hydrolyzes instantly) or the amine is unreactive. Solution: Use Sulfonyl Fluorides (R-SO₂F) . They are incredibly stable to water/heat but react selectively with amines under specific activation (Click Chemistry).

Protocol 2: SuFEx Amidation (Sharpless Protocol)

Reference: Sharpless et al., Angew. Chem. Int. Ed. 2014 [2].[7][8][9]

  • Preparation: Convert R-SO₂Cl to R-SO₂F by stirring with saturated aq. KHF₂ (biphasic) or use commercially available R-SO₂F.

  • Reaction:

    • Mix 1.0 equiv R-SO₂F and 1.2 equiv Silyl Amine (TMS-NH-R').

    • Note: If using free amine, add BSTFA to generate TMS-amine in situ.

    • Add 5 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile.

  • Mechanism: The "Si–F" bond formation drives the reaction (thermodynamic sink), overcoming the low reactivity of the sulfur center.

MODULE C: PURIFICATION (The "Switch" Strategy)

Context: Sulfonamides derived from primary amines (R-SO₂-NH-R') are acidic (pKa ~10-11). We can exploit this for a "self-cleaning" isolation.

Protocol 3: The Acid-Base "Switch" Extraction

Use this to isolate primary sulfonamides without column chromatography.

Workup Mix Crude Mixture (Product + Amine + R-SO3H) BaseWash 1. Extract with 1M NaOH Mix->BaseWash Sep1 Separate Layers BaseWash->Sep1 OrgLayer Organic Layer (Contains Impurities: Unreacted Amine, Neutrals) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt [R-SO2-N-R] Na+) Sep1->AqLayer Keep Acidify 2. Acidify Aq Layer with 1M HCl to pH 2 AqLayer->Acidify Precip Product Precipitates (Filter or Extract) Acidify->Precip

Figure 2: The "Switch" isolation strategy for primary sulfonamides.

Step-by-Step:

  • Dissolve crude in EtOAc.

  • Extract with 1M NaOH. The sulfonamide deprotonates and moves to the water layer. Impurities (unreacted amine) stay in EtOAc.

  • Discard Organic Layer.

  • Acidify Aqueous Layer with 1M HCl. The sulfonamide reprotonates and precipitates.

  • Filter the solid.

MODULE D: NOVEL PATHWAYS (Pd-Catalysis)

Context: You have an Aryl Halide (Ar-I/Br) and need a sulfonamide, but do not want to go through the dangerous chlorosulfonation step.

Protocol 4: Pd-Catalyzed Aminosulfonylation

Reference: Willis et al., J. Am. Chem. Soc. 2010 [3].[10]

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • Hydrazine or Amine (1.5 equiv)

    • DABSO (DABCO[9][10]·(SO₂)₂ complex) - This is a solid, bench-stable source of SO₂ gas.[9]

    • Pd(OAc)₂ (5 mol%) / Tricyclohexylphosphine (10 mol%).

  • Conditions: Isopropyl alcohol, 70°C, 16h.

  • Why this works: Palladium inserts into the Ar-I bond, captures SO₂ (from DABSO) to form a sulfinate, which then couples with the amine. This bypasses the unstable sulfonyl chloride entirely.

REFERENCES

  • Nucleophilic Catalysis in Sulfonylation:

    • Title: Pyridine- and DMAP-catalyzed sulfonylation kinetics.

    • Source:J. Org. Chem., Litvinenko et al.

    • Link:[Link]

  • SuFEx Chemistry (Sharpless):

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7]

    • Source:Angew. Chem. Int. Ed. 2014, 53, 9430.

    • Link:[Link]

  • Pd-Catalyzed Aminosulfonylation:

    • Title: Palladium-Catalyzed Aminosulfonylation of Aryl Halides.[9][10][11][12]

    • Source:J. Am. Chem. Soc.[10] 2010, 132, 16372.[10]

    • Link:[Link]

  • General Sulfonamide Purification:

    • Title: Practical Guide to Rational Purification of Sulfonamides.

    • Source:University of Massachusetts Amherst, Dept of Chemistry.

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Production of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. As a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide. As a key intermediate in the development of various therapeutic agents, mastering its production is critical.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the challenges and critical parameters that emerge during the transition from lab-scale synthesis to pilot or manufacturing scale.[2]

Synthesis Overview and Reaction Mechanism

The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a classic nucleophilic substitution reaction. It proceeds via the sulfonylation of an amine.[3] The primary amine, 1-amino-2-propanol, acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride.[4] This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is typically included to neutralize the generated HCl, driving the reaction to completion and preventing potential side reactions.[5]

Core Reaction:

4-Chlorobenzenesulfonyl Chloride + 1-Amino-2-propanol → 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide + HCl

Experimental Protocol: Lab-Scale Synthesis (10 g)

This protocol provides a validated method for producing high-purity material on a laboratory scale.

Reagents and Materials:

ReagentCAS No.MW ( g/mol )Amount (g)Moles (mol)Volume (mL)
4-Chlorobenzenesulfonyl Chloride98-60-2211.0610.00.0474-
1-Amino-2-propanol78-96-675.113.740.0498~3.9
Triethylamine (Et₃N)121-44-8101.195.280.05227.3
Dichloromethane (DCM)75-09-2---100
Hydrochloric Acid (1M aq.)7647-01-0---As needed
Saturated Sodium Bicarbonate (aq.)----As needed
Brine (Saturated NaCl aq.)----As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9---As needed

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Preparation: Dissolve 1-amino-2-propanol (3.74 g) and triethylamine (5.28 g) in 50 mL of dichloromethane (DCM) in the flask. Cool the mixture to 0-5 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 4-chlorobenzenesulfonyl chloride (10.0 g) in 50 mL of DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chlorobenzenesulfonyl chloride is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (aq.), 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid or oil.[6]

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide as a white solid.[7]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Key Scale-Up Considerations

Transitioning from a 10-gram lab synthesis to a multi-kilogram production run is not merely about using larger glassware; it introduces complex challenges in chemical engineering and process safety.[2][8]

  • Heat & Mass Transfer: The sulfonylation reaction is exothermic. A temperature increase that is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[2] Effective heat management via jacketed reactors and controlled addition rates is paramount.

  • Mixing Dynamics: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to increased side product formation and reduced yield. The type of impeller and agitation speed must be carefully selected to ensure homogeneity without introducing excessive shear.

  • Impurity Profile: Side reactions that are negligible at a small scale can become significant sources of impurities in a large batch.[2] Potential impurities include the starting materials, hydrolyzed sulfonyl chloride (4-chlorobenzenesulfonic acid), and products from over-reaction. A robust purification process is essential.

  • Work-up and Isolation: The process of quenching, washing, and separating layers becomes more complex and time-consuming at scale. Pumping large volumes of liquids and handling phase separations in large reactors requires specialized equipment. Crystallization must be carefully controlled to ensure consistent particle size, purity, and yield, which can be influenced by cooling rates and seeding strategies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

Diagram: Troubleshooting Workflow for Low Yield

G start Problem: Low Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, Mixing) condition_issue Sub-optimal Conditions? check_conditions->condition_issue check_workup Analyze Work-up & Isolation Procedure workup_issue Product Loss During Work-up? check_workup->workup_issue reagent_issue->check_conditions No solution_reagent Source High-Purity Reagents. Recalculate Stoichiometry. reagent_issue->solution_reagent Yes condition_issue->check_workup No solution_condition Optimize Temperature Control. Increase Reaction Time. Validate Mixing Efficiency. condition_issue->solution_condition Yes solution_workup Adjust pH During Washes. Analyze Aqueous Layers for Product. Optimize Crystallization Solvent/Temp. workup_issue->solution_workup Yes

Caption: A logical workflow for diagnosing and resolving low product yield.

Q1: The reaction yield is significantly lower than expected.

  • Potential Causes:

    • Reagent Quality: The 4-chlorobenzenesulfonyl chloride may have hydrolyzed to the less reactive sulfonic acid. The amine or base may contain excess water.

    • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to an incomplete conversion.

    • Poor Stoichiometry: Inaccurate measurement of reagents, particularly the base, can leave unneutralized HCl, which can protonate the amine, rendering it non-nucleophilic.

    • Loss During Work-up: The product may have some solubility in the aqueous wash layers, especially if the pH is not controlled correctly.

  • Recommended Solutions:

    • Ensure 4-chlorobenzenesulfonyl chloride is a dry, free-flowing solid.[9] Use fresh, anhydrous solvents and reagents.

    • Extend the reaction time and monitor by TLC or HPLC until completion.

    • Carefully verify the molar equivalents of all reagents. Ensure at least one equivalent of base is used.

    • Analyze aqueous layers for dissolved product. Minimize the volume of aqueous washes or perform a back-extraction with a small amount of solvent.

Q2: The final product is an oil or fails to crystallize.

  • Potential Causes:

    • Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.

    • Incorrect Solvent System: The chosen solvent for recrystallization may not be suitable.

  • Recommended Solutions:

    • Improve the purification during the work-up. An additional wash with a dilute acid or base may help remove corresponding impurities.

    • Ensure all solvent is removed from the crude product before attempting recrystallization.

    • Perform a solvent screen to find an optimal system for crystallization. Seeding the solution with a small crystal of pure product can often induce crystallization.

Q3: The reaction experiences a dangerous temperature spike (exotherm) during scale-up.

  • Potential Causes:

    • Rapid Reagent Addition: Adding the sulfonyl chloride too quickly overwhelms the reactor's cooling capacity.[2]

    • Insufficient Cooling: The cooling system of the reactor is inadequate for the scale and heat output of the reaction.

    • High Reagent Concentration: Running the reaction at a very high concentration increases the volumetric heat output.

  • Recommended Solutions:

    • CRITICAL: Slow down the addition rate of the 4-chlorobenzenesulfonyl chloride solution. This is the most important control parameter for managing the exotherm.

    • Ensure the reactor's cooling jacket is operating at maximum efficiency and at a sufficiently low temperature before starting the addition.

    • Consider diluting the reaction mixture. While this may increase cycle time and solvent cost, process safety is the priority.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? Triethylamine and pyridine are commonly used. Triethylamine is often preferred in production as it is less toxic and easier to remove during work-up. The key is to use a non-nucleophilic base that will not compete with the primary amine in reacting with the sulfonyl chloride.

Q2: How should I monitor the reaction's progress? For lab scale, Thin Layer Chromatography (TLC) is a quick and effective method. For pilot scale and manufacturing, High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can also be used to track the formation of impurities.

Q3: What are the critical quality attributes of the final product? The critical attributes are purity (typically >98-99%), melting point, appearance (white crystalline solid), and residual solvent content. These should be verified using methods like HPLC, melting point apparatus, and Gas Chromatography (GC) or NMR for residual solvents.

Q4: How should the final product, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, be stored? The product should be stored in a well-sealed container in a cool, dry place, away from incompatible materials.[1][10]

Diagram: General Synthesis and Scale-Up Workflow

G cluster_lab Lab Scale cluster_pilot Pilot / Production Scale lab_reagents Reagent Weighing (grams) lab_reaction Reaction (Glass Flask, 0-25°C) lab_reagents->lab_reaction lab_workup Manual Work-up (Separatory Funnel) lab_reaction->lab_workup lab_purify Recrystallization lab_workup->lab_purify lab_analysis Analysis (TLC, NMR) lab_purify->lab_analysis scale_up Scale-Up Process lab_analysis->scale_up pilot_reagents Reagent Charging (kilograms) pilot_reaction Reaction (Jacketed Reactor, Temp Control) pilot_reagents->pilot_reaction pilot_workup Automated Work-up (Phase Separation) pilot_reaction->pilot_workup pilot_purify Controlled Crystallization & Centrifugation pilot_workup->pilot_purify pilot_analysis QC/QA (HPLC, GC) pilot_purify->pilot_analysis

Caption: A workflow comparing lab-scale synthesis to pilot-scale production.

References

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Sharma, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Wikipedia. (n.d.). Sulfonamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride.
  • ChemScene. (n.d.). 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide.
  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • National Institutes of Health (NIH). (n.d.). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide.
  • MySkinRecipes. (n.d.). 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide.
  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Kinam Park.
  • National Institutes of Health (NIH). (n.d.). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide.
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Targets

This guide outlines a rigorous validation framework for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5). While frequently utilized as a synthetic intermediate, its pharmacophore—a secondary sulfonamide w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide (CAS: 74668-38-5). While frequently utilized as a synthetic intermediate, its pharmacophore—a secondary sulfonamide with a lipophilic tail—positions it as a putative inhibitor of zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) , and potentially as a modulator of specific ion channels.

This document provides a protocol to move from "putative structure" to "validated biological target," distinguishing it from classic primary sulfonamides (like Acetazolamide) and antibacterial sulfonamides (like Sulfamethoxazole).

Product Identity: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide CAS: 74668-38-5 Chemical Class: Secondary Benzenesulfonamide Primary Application: Pharmacological Probe / Synthetic Intermediate

Part 1: Executive Technical Analysis

The Target Landscape

Unlike primary sulfonamides (


) which are potent, non-selective Carbonic Anhydrase (CA) inhibitors, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide  features a secondary sulfonamide moiety. This structural modification drastically alters its biological profile:
  • Reduced CA Affinity: The

    
    -substitution sterically hinders the classic coordination with the active site Zinc (
    
    
    
    ) ion, typically reducing potency against ubiquitous isoforms (CA I, CA II).
  • Isoform Selectivity: The hydrophobic 4-chloro group and the hydroxypropyl tail create specific contacts that may favor tumor-associated isoforms (CA IX, XII) or specific proteases over the cytosolic housekeeping enzymes.

  • Loss of Antibacterial Activity: Lacking the

    
    -amino group required to mimic 
    
    
    
    -aminobenzoic acid (PABA), this compound is inactive against Dihydropteroate Synthase (DHPS), distinguishing it from sulfa antibiotics.
Mechanism of Action (Hypothesis)

The compound functions as a Zinc-Binding Group (ZBG) mimic. The sulfonamide nitrogen (deprotonated) or oxygen coordinates with the catalytic zinc ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

MOA Compound 4-chloro-N-(2-hydroxypropyl) benzenesulfonamide Target Target: Carbonic Anhydrase (Active Site Zn2+) Compound->Target Entry to Active Site Interaction Coordination Bond Formation (Displacement of H2O) Target->Interaction Zn2+ Binding Effect Inhibition of CO2 Hydration (pH Regulation Stalled) Interaction->Effect Catalytic Arrest

Figure 1: Proposed Mechanism of Action (MOA) for sulfonamide-mediated Zinc inhibition.

Part 2: Comparative Analysis

To validate the performance of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, it must be benchmarked against established standards.

Table 1: Performance Benchmarking
Feature4-chloro-N-(2-hydroxypropyl)... Acetazolamide (Standard)Sulfamethoxazole (Antibacterial)
Primary Target Carbonic Anhydrase (Isoform Selective)Carbonic Anhydrase (Pan-inhibitor)Dihydropteroate Synthase (DHPS)
Binding Mode Secondary Sulfonamide (

)
Primary Sulfonamide (

)
PABA Mimic (Aniline amine)
Potency (Ki) Moderate (

to

M)*
High (

to

M)
N/A for CA
Solubility Moderate (Lipophilic Tail)Low (Hydrophilic)Moderate
Key Utility Isoform Selectivity Probe Glaucoma / DiureticAntibiotic

*Note: Potency is predicted based on SAR of N-substituted sulfonamides; secondary sulfonamides generally show 10-100x lower affinity than primary ones unless optimized for a specific hydrophobic pocket.

Part 3: Validation Protocols

To scientifically validate this compound, you must prove direct binding and functional inhibition . Do not rely solely on phenotypic observation.

Protocol A: Enzymatic Inhibition Assay (The "Gold Standard")

Objective: Determine the


 against purified Carbonic Anhydrase II (cytosolic) and IX (membrane-bound).
  • Reagents:

    • Enzyme: Recombinant Human CA II (Sigma/Merck).

    • Substrate:

      
      -Nitrophenyl acetate (p-NPA) (Colorimetric).
      
    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Preparation: Dissolve 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide in DMSO (10 mM stock).

    • Incubation: Mix Enzyme (100 nM) + Compound (Serial Dilution: 0.1 nM – 100

      
      M) in buffer. Incubate 15 min at 25°C.
      
    • Reaction: Add p-NPA (3 mM).

    • Detection: Monitor absorbance at 405 nm (formation of

      
      -nitrophenol) for 30 min.
      
  • Validation Check:

    • Pass Criteria: Dose-dependent reduction in slope (rate).

      
       calculation fits a sigmoidal curve.
      
    • Control: Acetazolamide must show

      
      .
      
Protocol B: Thermal Shift Assay (Biophysical Confirmation)

Objective: Confirm the compound binds physically to the protein, stabilizing its structure (proving it's not a false-positive artifact).

  • Setup:

    • Mix Protein (CA II, 5

      
      M) + SYPRO Orange dye (5x) + Compound (50 
      
      
      
      M).
  • Execution:

    • Run in qPCR machine: Ramp temp from 25°C to 95°C (0.5°C/min).

  • Analysis:

    • Calculate the Melting Temperature (

      
      ).
      
    • Result: A

      
       compared to DMSO control confirms specific binding.
      
Protocol C: Biological Selectivity Workflow

This workflow distinguishes the compound from general antibiotics.

ValidationWorkflow Start Compound Sample Step1 CA Esterase Assay (Enzymatic) Start->Step1 Step2 Bacterial Growth Assay (E. coli / S. aureus) Start->Step2 Decision Activity Profile Step1->Decision Step2->Decision Outcome1 CA Inhibitor (+Enzyme, -Bacteria) Decision->Outcome1 Target Confirmed Outcome2 Antibiotic (-Enzyme, +Bacteria) Decision->Outcome2 Off-Target

Figure 2: Differential validation workflow to distinguish CA inhibition from antimicrobial activity.

Part 4: Conclusion & Recommendations

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a specialized probe . It should not be used as a generic "sulfa drug" control.

  • Use it to: Explore the structural requirements of the Carbonic Anhydrase hydrophobic pocket or as a fragment for building more complex inhibitors.

  • Do not use it to: Inhibit DHPS or treat bacterial cultures expecting standard sulfonamide efficacy.

Final Verdict: Validated as a low-affinity, lipophilic Carbonic Anhydrase probe . Its value lies in its secondary sulfonamide structure, offering a unique chemical space for selectivity optimization against tumor-associated isoforms.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • ChemIDplus. (2024). 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide - RN: 74668-38-5.[1] National Library of Medicine. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry.[2][3][4] Link

Sources

Comparative

A Researcher's Guide to Lipoxygenase Inhibitors: A Comparative Analysis of the Benzenesulfonamide Scaffold

For researchers and drug development professionals navigating the complex landscape of inflammatory pathways, the lipoxygenase (LOX) family of enzymes represents a critical therapeutic target. These iron-containing dioxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of inflammatory pathways, the lipoxygenase (LOX) family of enzymes represents a critical therapeutic target. These iron-containing dioxygenases catalyze the conversion of polyunsaturated fatty acids like arachidonic acid into potent inflammatory mediators such as leukotrienes and lipoxins.[1][2] The targeted inhibition of specific LOX isoforms—primarily 5-LOX, 12-LOX, and 15-LOX—is a promising strategy for developing novel treatments for a range of disorders, including asthma, inflammatory bowel disease, and certain cancers.[1][3]

This guide provides a comparative analysis of a representative compound from the benzenesulfonamide class, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide , with three well-characterized lipoxygenase inhibitors: Zileuton, Baicalein, and Nordihydroguaiaretic acid (NDGA). We will delve into their mechanisms, isoform selectivity, and provide the experimental frameworks necessary for their evaluation.

The Benzenesulfonamide Scaffold: A Promising Core for 5-LOX Inhibition

While specific experimental data for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is not extensively published, the benzenesulfonamide scaffold is a well-established pharmacophore for potent 5-lipoxygenase inhibition.[4][5] Studies on various N-phenylbenzenesulfonamide derivatives have demonstrated their ability to effectively suppress 5-LOX activity, often with IC50 values in the low micromolar to nanomolar range.[4]

The proposed mechanism for many benzenesulfonamide-based inhibitors involves preventing the crucial interaction between 5-LOX and its activating protein (FLAP) at the nuclear envelope.[4] This action blocks the transfer of the arachidonic acid substrate to the enzyme, thereby halting the downstream production of pro-inflammatory leukotrienes.[6][7] This targeted approach makes the benzenesulfonamide class, including compounds like 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, a compelling subject for further investigation in anti-inflammatory drug discovery.

Comparative Inhibitors: A Spectrum of Selectivity and Mechanism

To contextualize the potential performance of the benzenesulfonamide scaffold, we will compare it against three inhibitors with distinct profiles:

  • Zileuton: The only clinically approved direct 5-LOX inhibitor for the treatment of asthma.[3] It acts as an iron chelator and redox inhibitor within the enzyme's active site.[8] Zileuton is highly selective for 5-LOX.[9]

  • Baicalein: A natural flavonoid known to be a potent inhibitor of 12-LOX and 15-LOX.[10][11] Its mechanism is believed to be reductive, directly interacting with the catalytic iron.[10]

  • Nordihydroguaiaretic Acid (NDGA): A classic, non-selective lipoxygenase inhibitor that also possesses strong antioxidant and free-radical scavenging properties.[11][12] It acts as a redox inhibitor, binding to the active site of LOX enzymes.[6]

Quantitative Performance Analysis: Isoform Selectivity

The efficacy and potential therapeutic application of a LOX inhibitor are largely defined by its potency (IC50) and its selectivity across different LOX isoforms. The following table summarizes the reported inhibitory concentrations for our selected comparators.

Inhibitor CompoundChemical ClassPrimary Target(s)5-LOX IC5012-LOX IC5015-LOX IC50Key Characteristics
Benzenesulfonamide Derivative (Representative) Sulfonamide5-LOX / FLAP0.4 - 2.3 µM[4]> 100 µM (Expected)> 100 µM (Expected)Targets 5-LOX/FLAP interaction; generally selective for 5-LOX.[4]
Zileuton N-hydroxyurea5-LOX0.3 - 0.9 µM[9]> 100 µM[9]> 100 µM[9]Clinically approved; highly selective 5-LOX inhibitor.[3][9]
Baicalein Flavonoid12-LOX, 15-LOX~20 µM (Cell-based)[13]~1 µM[10]~1.3 µM[10]Potent 12/15-LOX inhibitor with antioxidant properties.[11]
NDGA LignanPan-LOX~2.3 µg/mL (~7.6 µM)[12]~1.6 µg/mL (~5.3 µM)[12]~1.7 µg/mL (~5.6 µM)[12]Non-selective redox inhibitor; potent antioxidant.[11][12]

Note: IC50 values can vary based on assay conditions (e.g., cell-free vs. cell-based, enzyme source, substrate concentration). The values presented are representative figures from the cited literature.

Visualizing the Mechanism: The 5-Lipoxygenase Signaling Pathway

To understand the points of intervention for these inhibitors, it is crucial to visualize the 5-LOX signaling cascade. Upon cell stimulation, arachidonic acid is released from the cell membrane and presented to 5-LOX via the FLAP protein, leading to the synthesis of leukotrienes, which are powerful mediators of inflammation.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nuclear Envelope cluster_inhibitors Points of Inhibition Membrane_Lipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Lipids->PLA2 Cellular Stimuli (e.g., Ca²⁺ influx) AA Arachidonic Acid (AA) PLA2->AA Releases FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 Catalyzes LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 Produces LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 Produces Benzenesulfonamide Benzenesulfonamides Benzenesulfonamide->FLAP Inhibits Interaction Zileuton Zileuton Zileuton->LOX5 Inhibits Active Site NDGA NDGA NDGA->LOX5 Inhibits Active Site

Caption: The 5-Lipoxygenase (5-LOX) cascade and key points of inhibitor action.

Experimental Methodologies: A Guide to In Vitro and Cellular Assays

Validating and comparing the activity of lipoxygenase inhibitors requires robust and reproducible experimental protocols. Below are methodologies for a primary enzymatic assay and a secondary cell-based assay.

In Vitro Fluorometric Lipoxygenase Activity Assay

This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified LOX in a cell-free system. It is a high-throughput method ideal for initial screening and IC50 determination.

Causality and Rationale: This method relies on the principle that the hydroperoxides produced by LOX activity will oxidize a detector probe, generating a fluorescent signal. The rate of fluorescence increase is directly proportional to the enzyme's activity. Using a fluorometric method offers higher sensitivity compared to spectrophotometric assays that measure conjugated diene formation at 234 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • LOX Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure all buffers are prepared with high-purity water.

    • Enzyme Stock: Reconstitute purified lipoxygenase (e.g., human recombinant 5-LOX, soybean 15-LOX) in assay buffer to a known concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Substrate Solution: Prepare a stock solution of arachidonic acid or linoleic acid in ethanol. Immediately before use, dilute to the final working concentration in assay buffer. The final ethanol concentration should be kept low (<1%) to avoid enzyme denaturation.

    • Inhibitor Stocks: Dissolve inhibitor compounds (e.g., 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, Zileuton) in DMSO to create high-concentration stocks (e.g., 10-50 mM).

    • Fluorometric Probe: Prepare the probe as per the manufacturer's instructions (e.g., from a commercial lipoxygenase activity assay kit).[14]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of LOX Assay Buffer to all wells of a black, flat-bottom 96-well plate.

    • Add 10 µL of diluted inhibitor compound to the 'test' wells. For 'vehicle control' wells, add 10 µL of DMSO diluted in assay buffer. For 'no enzyme' control wells, add 10 µL of assay buffer.

    • Add 20 µL of diluted LOX enzyme to the 'test' and 'vehicle control' wells. Add 20 µL of assay buffer to the 'no enzyme' wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Leukotriene B4 (LTB4) Production Assay

This assay measures the ability of an inhibitor to block 5-LOX activity within a biologically relevant cellular context, accounting for factors like cell permeability and interaction with cellular machinery like FLAP.

Causality and Rationale: The production of LTB4, a potent chemoattractant, is a direct downstream consequence of 5-LOX activity in inflammatory cells like neutrophils or macrophages.[3] By stimulating these cells and then quantifying the LTB4 released into the supernatant using a competitive ELISA, we can assess the inhibitor's efficacy in a whole-cell system.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., human neutrophils, macrophages, or a basophilic leukemia cell line) under standard conditions.

    • Harvest and seed the cells into a 24- or 48-well plate at a predetermined density and allow them to adhere if necessary.

  • Inhibitor Treatment and Cell Stimulation:

    • Prepare serial dilutions of the inhibitor compounds in cell culture media.

    • Aspirate the old media from the cells and replace it with media containing the various inhibitor concentrations or a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C. This allows for cell uptake and target engagement.

    • Stimulate the cells to induce the 5-LOX pathway by adding a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection and LTB4 Quantification (ELISA):

    • Terminate the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted LTB4.

    • Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's protocol precisely.[15][16][17] This typically involves a competitive binding reaction between the sample LTB4 and a labeled LTB4 conjugate for a limited number of antibody sites.

  • Data Analysis:

    • Generate a standard curve using the LTB4 standards provided in the ELISA kit.

    • Calculate the concentration of LTB4 in each sample from the standard curve.

    • Determine the percent inhibition of LTB4 production for each inhibitor concentration compared to the stimulated vehicle control.

    • Plot the data and calculate the cellular IC50 value.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel lipoxygenase inhibitor follows a logical progression from initial screening to detailed cellular analysis.

Workflow cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening (Cell-Based) cluster_tertiary Mechanism of Action Studies start Novel Compound (e.g., 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide) assay_invitro Cell-Free LOX Activity Assay (Fluorometric or Spectrophotometric) start->assay_invitro ic50_det Determine IC₅₀ against 5-LOX, 12-LOX, 15-LOX assay_invitro->ic50_det selectivity Assess Isoform Selectivity ic50_det->selectivity assay_cell Cellular LTB₄/Cysteinyl-LT Production Assay (e.g., ELISA in Neutrophils) selectivity->assay_cell If potent & selective cellular_ic50 Determine Cellular IC₅₀ assay_cell->cellular_ic50 cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) To rule out non-specific effects cellular_ic50->cytotoxicity moa FLAP Interaction Assays Enzyme Kinetics (e.g., Lineweaver-Burk) cytotoxicity->moa If non-toxic final Lead Candidate Profile moa->final

Caption: A logical workflow for the screening and validation of novel lipoxygenase inhibitors.

Conclusion and Future Directions

The benzenesulfonamide scaffold, represented here by 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, holds significant promise as a source of selective 5-LOX inhibitors. Its mechanism, targeting the 5-LOX/FLAP interaction, offers a distinct advantage over direct active site inhibitors. When compared to established agents like the highly selective Zileuton, the broader-spectrum Baicalein, and the non-selective NDGA, it becomes clear that the therapeutic potential of any new inhibitor is dictated by its isoform selectivity profile.

The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to quantitatively assess novel compounds. By progressing from high-throughput in vitro screens to more complex cell-based assays, scientists can build a comprehensive profile of an inhibitor's potency, selectivity, and mechanism of action, ultimately accelerating the discovery of next-generation anti-inflammatory therapeutics.

References

  • Chang, T., et al. (2005). Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella). PubMed. Available at: [Link]

  • Hanke, T., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. PubMed. Available at: [Link]

  • Rossi, A., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. National Institutes of Health. Available at: [Link]

  • Gilbert, N. C., et al. (2021). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. National Institutes of Health. Available at: [Link]

  • Masferrer, J. L., & Zweifel, B. S. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. Available at: [Link]

  • Shimizu, T., et al. (1984). IC50 values of various inhibitors on lipoxygenase and. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Lu, Y., et al. (2009). The lipoxygenase inhibitor, baicalein, modulates cell adhesion and migration by up-regulation of integrins and vinculin in rat heart endothelial cells. National Institutes of Health. Available at: [Link]

  • Elabscience. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Elabscience. Available at: [Link]

  • Hariyanto, H. (2021). Inhibition percentage and IC 50 values of baicalein. ResearchGate. Available at: [Link]

  • Ren, G., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Royal Society of Chemistry. Available at: [Link]

  • Elabscience. (n.d.). Lipoxygenase (LOX) Activity Fluorometric Assay Kit (E-BC-F077). Elabscience. Available at: [Link]

  • Garscha, U., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. National Institutes of Health. Available at: [Link]

  • Hanke, T., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. ResearchGate. Available at: [Link]

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. PubMed. Available at: [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual. Bio-Techne. Available at: [Link]

  • Elabscience. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Elabscience. Available at: [Link]

  • Gilbert, N. C., et al. (2020). 6N2W: The structure of Stable-5-Lipoxygenase bound to NDGA. RCSB PDB. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual LT-B4 (Leukotriene B4) ELISA Kit Catalogue Code: AEFI01025. Assay Genie. Available at: [Link]

  • Haeggström, J. Z., & Rinaldo-Matthis, A. (2017). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. MDPI. Available at: [Link]

  • Liu, Q., et al. (2019). The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα. National Institutes of Health. Available at: [Link]

  • Deschamps, J. D., et al. (2006). Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. ResearchGate. Available at: [Link]

  • Stanczyk, A., et al. (2012). Evaluation of the antioxidative properties of lipoxygenase inhibitors. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from the laboratory to the clinic, its metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2][3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to adverse effects.[2] The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. However, this moiety can also be susceptible to metabolic modification. This guide provides an in-depth comparison of methodologies to evaluate the metabolic stability of a parent compound, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, and a series of its hypothetical derivatives, supported by detailed experimental protocols and illustrative data.

The Core Compound and its Derivatives: A Structural Overview

The focus of this guide is 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its derivatives, which have been designed to explore the impact of structural modifications on metabolic stability. The core structure and its hypothetical derivatives for this comparative study are presented below.

Compound IDStructureRationale for Inclusion
Parent 4-chloro-N-(2-hydroxypropyl)benzenesulfonamideThe starting point for our investigation.
Derivative A 4-fluoro-N-(2-hydroxypropyl)benzenesulfonamideSubstitution of chloro with fluoro to assess the impact of halogen electronegativity on metabolic stability.
Derivative B 4-chloro-N-(2-methoxypropyl)benzenesulfonamideO-methylation of the hydroxyl group to block potential glucuronidation or oxidation at this site.
Derivative C 4-chloro-N-(1-hydroxypropan-2-yl)benzenesulfonamideIsomeric rearrangement of the hydroxypropyl side chain to investigate the influence of the hydroxyl group's position.
Derivative D 4-chloro-2-methyl-N-(2-hydroxypropyl)benzenesulfonamideIntroduction of a methyl group on the benzene ring to explore steric hindrance effects on potential aromatic hydroxylation.

Experimental Methodologies: A Step-by-Step Guide to Assessing Metabolic Stability

The cornerstone of this evaluation is the in vitro liver microsomal stability assay, a widely accepted method for predicting in vivo hepatic clearance.[5][6][7] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3][8][9]

Workflow for In Vitro Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_mics Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes & Compounds (37°C) prep_mics->pre_inc prep_comps Prepare Compound Working Solutions prep_comps->pre_inc prep_cofactor Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_cofactor->start_rxn pre_inc->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points stop_rxn Quench Reaction with Cold Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Peak Area Ratio (Compound/IS) lcms->peak_area ln_plot Plot ln(% Remaining) vs. Time peak_area->ln_plot calc Calculate t1/2 & CLint ln_plot->calc

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Protocol for Human Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Test Compound Stock Solutions: 10 mM stock solutions of the parent compound and derivatives in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.

    • Human Liver Microsomes (HLM): Thaw pooled HLM (20 mg/mL) at 37°C and dilute to a final concentration of 1 mg/mL in phosphate buffer.[10]

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.

  • Incubation Procedure:

    • Add 196 µL of the diluted HLM suspension to each well of a 96-well plate.

    • Add 2 µL of the 100 µM compound working solution to the wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 52 µL of the NRS to each well.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14] The LC-MS/MS method should be optimized for the specific detection and quantification of each compound.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Comparative Metabolic Stability Data

The following table summarizes the hypothetical (but mechanistically plausible) data obtained from the in vitro human liver microsomal stability assay for the parent compound and its derivatives.

Compound IDHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Parent 3519.8Moderate
Derivative A 4515.4Moderate to Low
Derivative B > 60< 11.5Low
Derivative C 2527.7Moderate to High
Derivative D 5512.6Low

Interpretation of Results and Structure-Metabolism Relationships

The hypothetical data reveals significant differences in the metabolic stability of the 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide derivatives, highlighting key structure-metabolism relationships.

  • Parent Compound: The parent compound exhibits moderate metabolic stability, suggesting it is a substrate for hepatic enzymes. Potential metabolic pathways include hydroxylation of the aromatic ring, oxidation of the secondary alcohol on the propyl side chain, and N-dealkylation.

  • Derivative A (Fluoro Substitution): The replacement of the chloro group with a more electronegative fluoro group leads to a slight increase in metabolic stability. This is likely due to the stronger carbon-fluorine bond, which is more resistant to oxidative cleavage by CYP enzymes.

  • Derivative B (O-methylation): Blocking the secondary hydroxyl group via O-methylation results in a significant increase in metabolic stability. This suggests that the hydroxyl group is a primary site for metabolism, likely through glucuronidation (a Phase II metabolic reaction) or oxidation to a ketone. By masking this metabolic "soft spot," the overall clearance of the molecule is reduced.

  • Derivative C (Isomeric Rearrangement): Moving the hydroxyl group to the primary position on the propyl side chain (from secondary) leads to a decrease in metabolic stability. Primary alcohols are often more readily oxidized to aldehydes and then carboxylic acids by alcohol and aldehyde dehydrogenases, which can be present in liver microsomes, albeit at lower levels than CYPs.

  • Derivative D (Aromatic Methylation): The introduction of a methyl group ortho to the chlorine atom on the benzene ring increases metabolic stability. This is likely due to steric hindrance, where the methyl group physically blocks the approach of metabolizing enzymes to the aromatic ring, thereby reducing the rate of aromatic hydroxylation.

Potential Metabolic Pathways

G Parent Parent Compound (4-chloro-N-(2-hydroxypropyl)benzenesulfonamide) Metabolite1 Aromatic Hydroxylation (CYP-mediated) Parent->Metabolite1 Phase I Metabolite2 Side-chain Oxidation (Ketone formation) Parent->Metabolite2 Phase I Metabolite3 N-dealkylation Parent->Metabolite3 Phase I Metabolite4 Glucuronidation (UGT-mediated) Parent->Metabolite4 Phase II

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

As laboratory professionals engaged in cutting-edge research, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a re...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in cutting-edge research, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, grounding every procedure in the principles of chemical compatibility, regulatory compliance, and risk mitigation.

Part 1: Hazard Assessment & Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a chlorinated organic compound belonging to the sulfonamide class. Its chemical structure dictates its hazardous properties and, consequently, its disposal pathway.

Causality of Hazard: The primary hazards are associated with its identity as a substituted benzenesulfonamide. According to the Globally Harmonized System (GHS), related compounds are classified as irritants and are harmful if ingested.[1][2][3] The chlorinated aromatic ring is of particular concern during thermal decomposition, as it can lead to the formation of hazardous byproducts like hydrogen chloride gas.[2]

Based on this assessment, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide must be classified and managed as hazardous waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[4][5][6][7]

Data Summary: Chemical & Hazard Properties
PropertyValue / ClassificationSource
Molecular Formula C₉H₁₂ClNO₃SChemScene[3]
Physical State Solid, Crystalline PowderFisher Scientific[8]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem, Fisher Scientific[1][2]
GHS Pictogram GHS07 (Exclamation Mark)ChemScene[3]
Incompatible Materials Strong oxidizing agents, Strong basesFisher Scientific[2]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride gasFisher Scientific[2]

Part 2: Standard Operating Protocol for Disposal

This protocol ensures a self-validating system of waste management, where each step logically follows from the initial hazard assessment to guarantee safety and compliance.

Step 1: Point-of-Generation Segregation and Containment

The principle of waste segregation is to prevent dangerous reactions. Never mix incompatible waste streams.[6][9]

  • Primary Container: Designate a specific, dedicated waste container for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and any materials heavily contaminated with it (e.g., weighing paper, gloves, spill cleanup debris).

  • Container Material: The container must be made of a material chemically resistant to the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Segregation: Store this waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[2]

  • Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[4][9] This minimizes the risk of spills and exposure.

Step 2: Proper Hazardous Waste Labeling

Accurate labeling is a legal requirement and a critical safety communication tool. An improperly labeled container is an unknown risk.

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields:

    • Clearly write the words "Hazardous Waste ".

    • List the full, unabbreviated chemical name: "4-chloro-N-(2-hydroxypropyl)benzenesulfonamide ".

    • Estimate and list the percentages of all components if it is a mixture.

    • Indicate the start date of accumulation (the date the first drop of waste entered the container).

    • Provide the name of the Principal Investigator and the laboratory location.

Step 3: Secure Accumulation in a Satellite Area

Labs may accumulate waste in a designated Satellite Accumulation Area (SAA) prior to pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[9]

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA. In practice, it is best to maintain minimal quantities by scheduling regular pickups.[9]

Step 4: Arranging for Professional Disposal

The final disposal of chlorinated organic compounds requires specialized, high-temperature incineration with advanced off-gas scrubbing systems to neutralize harmful decomposition products.[10] This process is handled exclusively by licensed hazardous waste management professionals.

  • Contact EHS: Once the container is full or you are ready for a pickup, contact your institution's EHS office.

  • Follow Institutional Procedures: Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport the waste off-site yourself.

  • Documentation: Retain any copies of waste manifests or pickup receipts provided by EHS or the disposal vendor.

Experimental Workflow: Disposal Pathway

The following diagram illustrates the mandatory decision-making and operational workflow for the disposal of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.

G Disposal Workflow for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide start Waste Generation assess Hazard Assessment: - Chlorinated Organic - GHS Irritant (H315, H319) - Harmful (H302) start->assess contain Step 1: Segregate & Contain in Labeled, Closed Container assess->contain prohibited Prohibited Disposal Paths assess->prohibited store Step 2: Accumulate in Secondary Containment (SAA) contain->store pickup Step 3: Schedule Pickup with EHS for Professional Disposal (Incineration) store->pickup end Safe & Compliant Disposal pickup->end drain Sewer / Drain prohibited->drain trash Regular Trash prohibited->trash violation Environmental Damage & Regulatory Violation drain->violation trash->violation

Caption: Mandatory workflow for compliant chemical waste disposal.

Part 3: Prohibited Methods and Scientific Justification

Understanding why certain disposal methods are forbidden reinforces the importance of the correct protocol.

  • Sewer/Drain Disposal: PROHIBITED . Chlorinated organic compounds can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes. Furthermore, the U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[7][11]

  • Regular Trash Disposal: PROHIBITED . Placing hazardous chemicals in the municipal solid waste stream poses a direct threat to sanitation workers and can lead to the contamination of soil and groundwater through landfill leaching.[5][6]

  • Uncontrolled Evaporation: PROHIBITED . While this compound is a solid, evaporating solutions containing it in a fume hood is not a disposal method. It releases the compound into the atmosphere, violating environmental regulations and creating a potential inhalation hazard.[9]

Part 4: Spill and Decontamination Procedures

In the event of a small spill, take the following immediate actions:

  • Ensure Personal Safety: Alert others in the area. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves.[2][8]

  • Control Dust: Avoid creating dust. If necessary, gently moisten the spilled solid with a small amount of water before sweeping.

  • Clean Up: Carefully sweep up the spilled solid and place it, along with any contaminated cleaning materials (e.g., paper towels), into your designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with soap and water.

  • Re-evaluate: For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain the integrity of our shared environment, and uphold the highest standards of professional scientific conduct.

References

  • Procedure for disposing of hazardous waste . (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues . (1969). Environmental Science & Technology. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • 4-Chlorobenzenesulfonamide . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Household Hazardous Waste (HHW) . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

CAS: 74668-38-5 | Formula: C9H12ClNO3S | Molecular Weight: 249.72 g/mol [1][2] Executive Safety Summary Urgent Profile: This compound is a halogenated sulfonamide derivative . While specific toxicological data for this e...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 74668-38-5 | Formula: C9H12ClNO3S | Molecular Weight: 249.72 g/mol [1][2]

Executive Safety Summary

Urgent Profile: This compound is a halogenated sulfonamide derivative . While specific toxicological data for this exact intermediate is limited, structural activity relationships (SAR) with analogous sulfonamides (e.g., 4-chlorobenzenesulfonamide) dictate that it be treated as a Skin/Eye Irritant (H315/H319) , a Respiratory Irritant (H335) , and a potential Sensitizer .[2]

The Critical Hazard: The combination of the lipophilic chloro- substituent and the sulfonamide moiety facilitates skin absorption and potential immune sensitization.[2] Casual handling can lead to delayed hypersensitivity reactions (sulfonamide allergy).[2]

Risk Assessment & PPE Strategy (The "Why")

As a Senior Application Scientist, I do not recommend PPE based on "compliance" alone, but on the chemical behavior of the analyte.

The Hazard Mechanism[2]
  • Physical State: As a solid crystalline powder, the primary vector of exposure is inhalation of fugitive dust and ocular contact with airborne particles.

  • Chemical Reactivity: The N-(2-hydroxypropyl) tail adds polar character, increasing solubility in mucous membranes (eyes/lungs), leading to rapid irritation upon contact.[2]

  • Permeation: The 4-chloro group increases lipophilicity compared to non-halogenated sulfonamides, reducing the breakthrough time of standard latex gloves.[2]

PPE Matrix: Validated Protection Levels
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory N95 (Minimum) or P100 RespiratorParticle size analysis of similar sulfonamides suggests dusts can be <10µm.[2] Simple surgical masks offer zero protection against chemical inhalation.[2]
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Self-Validating System: Wear a colored inner glove (e.g., blue) and a white outer glove.[2] Any tear or permeation becomes immediately visible.[2] Do not use Latex (poor resistance to halogenated aromatics).
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient.[2][3] Airborne powder can drift around shields; goggles provide a sealed environment against lacrimal absorption.[2]
Body Tyvek® Sleeves + Lab CoatWrist gaps are the #1 exposure point. Impervious sleeves bridge the gap between glove and coat.

Operational Protocol: The "Zero-Contact" Workflow[2]

Phase A: Preparation (The Check)
  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) . Work only within the hood.

  • Static Control: Sulfonamide powders are often static-prone.[2] Use an antistatic gun or ionizer bar if weighing small quantities (<10mg) to prevent "jumping" of the powder.

Phase B: Active Handling (Synthesis/Weighing)
  • The Weighing Boat Technique:

    • Do not dispense directly from the stock bottle into a flask.

    • Transfer to a weighing boat or glossy paper first.

    • Why? This intermediate step allows you to control spills.[2] If you spill on the balance, you contaminate the equipment for the next user.[2]

  • Solvent Selection:

    • This compound is soluble in DMSO and Methanol .[2]

    • Caution: Dissolving this compound in DMSO dramatically increases skin permeability.[2] DMSO acts as a vehicle , carrying the sulfonamide through nitrile gloves in seconds.[2]

    • Rule: If using DMSO, upgrade outer gloves to Butyl Rubber or change Nitrile gloves immediately upon any splash.[2]

Phase C: Decontamination & Doffing
  • Solvent Wipe: Wipe all tools (spatulas, balance pan) with a methanol-dampened Kimwipe.[2]

  • The "Rolling" Doff:

    • Grasp the outer glove at the wrist.

    • Peel it away from the body, turning it inside out.[2]

    • Dispose of in solid hazardous waste.

    • Validation: Check inner gloves for sweat vs. chemical stains.[2]

Waste Disposal & Logistics

Classification: Halogenated Organic Waste .[4]

Disposal Logic
  • Do Not Mix: Do not pour solutions of this compound into "General Organic Waste" (Non-Halogenated).

  • The Cost Factor: Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.[2] Mixing it with non-halogenated solvents forces the entire container to be treated as halogenated, doubling disposal costs.[2]

  • Labeling: Mark container clearly: "Contains Halogenated Organics: 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide."

Spillage Response[2][5]
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop.[2]

  • Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent contamination.

SafeHandling Start Risk Assessment (Check SDS & Hood) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Handling Active Handling (In Fume Hood) PPE->Handling Solvent Solvent Choice: DMSO/Methanol? Handling->Solvent Warning CRITICAL: DMSO increases skin permeation Solvent->Warning If DMSO used Cleanup Decontamination (Methanol Wipe) Solvent->Cleanup Standard Solvent Warning->Cleanup Change Gloves Immediately Disposal Disposal (Halogenated Waste) Cleanup->Disposal

Figure 1: Operational workflow for handling halogenated sulfonamides. Note the critical control point when using DMSO as a solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide (Analogous Structure).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-chlorobenzenesulfonamide - Hazard Classification.[2][5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.